Ethylhexyl Palmitate
Description
Properties
IUPAC Name |
2-ethylhexyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-21-24(25)26-22-23(6-3)20-8-5-2/h23H,4-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAAOBGYWOUHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027958 | |
| Record name | 2-Ethylhexyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29806-73-3 | |
| Record name | Octyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29806-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elfacos EHP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029806733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2865993309 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enzymatic Synthesis of Ethylhexyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl palmitate, a widely utilized emollient and solvent in the cosmetic and pharmaceutical industries, is increasingly being produced through enzymatic catalysis to meet the growing demand for sustainable and green chemical processes. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the core aspects of the process. It summarizes key quantitative data from various studies, offers detailed experimental protocols, and visualizes the underlying catalytic mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of biocatalysis and ester synthesis.
Introduction
This compound is the ester formed from the reaction of palmitic acid and 2-ethylhexanol. Traditionally synthesized via chemical catalysis, this process often requires high temperatures, harsh acidic or basic catalysts, and can lead to the formation of undesirable byproducts, necessitating extensive purification steps.[1] Enzymatic synthesis, primarily utilizing lipases, presents a milder and more specific alternative, offering several advantages such as high selectivity, lower energy consumption, and minimized byproduct formation.[2] Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water environments.[3] Immobilized lipases are particularly favored in industrial applications due to their enhanced stability and reusability.[4] This guide delves into the technical details of lipase-catalyzed this compound synthesis.
Data Presentation: Optimized Reaction Conditions
The efficiency of the enzymatic synthesis of this compound is influenced by several parameters, including the choice of lipase, substrate molar ratio, temperature, and reaction medium. The following tables summarize quantitative data from various studies to provide a comparative overview of optimized conditions.
Table 1: Optimized Reaction Conditions for this compound Synthesis using Different Lipases
| Lipase Source | Support/Form | Substrate Molar Ratio (Palmitic Acid:2-Ethylhexanol) | Temperature (°C) | Enzyme Loading (wt%) | Reaction Time (h) | Conversion/Yield (%) | Solvent | Reference |
| Candida sp. 99-125 | Immobilized on cotton membrane | 1:1.3 to 1:1.5 | 40 | 5000-6000 IU/g membrane | Not Specified | 95 | Petroleum Ether | [5] |
| Candida sp. 99-125 | Immobilized on fabric membrane | Not Specified | Not Specified | Not Specified | >5 | 98 | Not Specified | [4] |
| Lipozyme RM IM (Rhizomucor miehei) | Immobilized | 1:3 | 70 | 10 | 6 | 95.22 | Solvent-free | [2][6] |
| Lipozyme RM IM (Rhizomucor miehei) | Immobilized | 1:6 | 70 | 10 | Not Specified | ~100 | Solvent-free | [2][7] |
| Novozym 435 (Candida antarctica Lipase B) | Immobilized | 1:5.5 | 70 | 10.5 | 6 | 93 | Solvent-free | [8] |
| Fermase CALB 10000 (Candida antarctica Lipase B) | Immobilized | 1:5.5 | 60 | 5.61 | 2 | 96.56 | Solvent-free (Ultrasound-assisted) | [9] |
| Eversa Transform 2.0 (Thermomyces lanuginosus) | Immobilized on Lewatit VP OC 1600 | Not Specified | 55 | 2 | Not Specified | 97 | Solvent-free | [10] |
| Immobilized Lipase QLM | Immobilized | Not Specified | Not Specified | Not Specified | 3 | 99 | Organic Solvents (Microwave-assisted) | [2][6] |
Experimental Protocols
This section provides a generalized, detailed methodology for the enzymatic synthesis of this compound based on common practices reported in the literature.
Materials
-
Palmitic Acid (Sigma-Aldrich)[11]
-
2-Ethylhexanol (Sigma-Aldrich)[11]
-
Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Organic Solvent (e.g., n-hexane, petroleum ether, or solvent-free system)
-
Deionized Water
-
Acetone (for enzyme washing)[11]
-
Molecular Sieves (optional, for water removal)[4]
-
Gas Chromatograph (GC) with a flame ionization detector (FID) for analysis[12]
Synthesis Procedure
-
Reactant Preparation : Accurately weigh palmitic acid and 2-ethylhexanol to achieve the desired molar ratio (e.g., 1:3 or 1:5.5).[6][9]
-
Reaction Setup : Place the reactants in a temperature-controlled reaction vessel, such as a stirred-tank reactor or a shaker flask.[12] If a solvent is used, add it to the reactants at this stage. For solvent-free systems, the reactants themselves form the reaction medium.
-
Enzyme Addition : Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates.[8]
-
Reaction Conditions : Maintain the reaction at the optimal temperature (e.g., 60-70°C) with constant agitation (e.g., 150-200 rpm) for the specified reaction time.[8][9] If applicable, a vacuum can be applied to remove the water produced during the reaction, which can drive the equilibrium towards product formation.[13]
-
Monitoring the Reaction : Periodically, withdraw small aliquots of the reaction mixture. Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and the remaining substrates, thereby calculating the conversion rate.[12]
-
Enzyme Recovery : Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration.[11]
-
Enzyme Washing and Reuse : Wash the recovered enzyme with a suitable solvent, such as acetone, to remove any residual substrates or products. Dry the enzyme at a moderate temperature (e.g., 40°C) before reusing it in subsequent batches.[11]
-
Product Purification : The crude product can be purified to remove any unreacted substrates. This is often achieved by washing with deionized water to remove the more polar unreacted starting materials, followed by evaporation of any remaining solvent.[5]
Visualizations
Catalytic Mechanism of Lipase
Lipases typically follow a Ping-Pong Bi-Bi mechanism for esterification.[14][15] The catalytic activity resides in a conserved catalytic triad of amino acids: serine, histidine, and aspartate.[16][17]
Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the enzymatic synthesis and subsequent analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Descrizione [tiiips.com]
- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical investigation of the dynamics of the active site lid in Rhizomucor miehei lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical investigation of the dynamics of the active site lid in Rhizomucor miehei lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification [mdpi.com]
- 12. ijsr.net [ijsr.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipase B from Candida antarctica [life.nthu.edu.tw]
- 17. synapseforges.com [synapseforges.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl palmitate (CAS No: 29806-73-3), also known as octyl palmitate, is the ester of 2-ethylhexyl alcohol and palmitic acid. It is a branched saturated fatty ester that is widely utilized in the cosmetic, personal care, and pharmaceutical industries as an emollient, solvent, and fragrance fixative. Its popularity stems from its desirable sensory characteristics, providing a smooth, non-greasy feel to formulations, often serving as a silicone alternative. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-ethylhexyl palmitate, complete with detailed experimental protocols and a summary of quantitative data to support research and development activities.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 2-ethylhexyl palmitate, compiled from various sources.
Table 1: General and Physical Properties
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₂₄H₄₈O₂ | - | [1] |
| Molecular Weight | 368.64 | g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | - | [2] |
| Odor | Slightly fatty | - | [2] |
| Melting Point | 2 | °C | [3] |
| Boiling Point | 398.93 (rough estimate) | °C | [3] |
| Density | 0.860 @ 25°C | g/cm³ | [4] |
| Refractive Index | 1.4463 (estimate) | - | [3] |
Table 2: Solubility and Partitioning
| Property | Value | Unit | Source(s) |
| Water Solubility | 4.13 (predicted) | ng/L at 25°C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 8.227 (Crippen Calculated Property) | - | [5] |
| Log₁₀WS (Log10 of Water solubility) | -8.49 (Crippen Calculated Property) | mol/l | [5] |
Table 3: Thermodynamic Properties
| Property | Value | Unit | Source(s) |
| Standard Gibbs free energy of formation (ΔfG°) | -85.16 (Joback Calculated Property) | kJ/mol | [5] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -788.77 (Joback Calculated Property) | kJ/mol | [5] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 57.18 (Joback Calculated Property) | kJ/mol | [5] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 77.79 (Joback Calculated Property) | kJ/mol | [5] |
| Critical Pressure (Pc) | 831.46 (Joback Calculated Property) | kPa | [5] |
| Critical Temperature (Tc) | 1009.38 (Joback Calculated Property) | K | [5] |
| Critical Volume (Vc) | 1.397 (Joback Calculated Property) | m³/kmol | [5] |
Synthesis of 2-Ethylhexyl Palmitate
2-Ethylhexyl palmitate is commercially produced through the esterification of palmitic acid with 2-ethylhexanol. This reaction can be catalyzed by acids or enzymes.
Chemical Synthesis Workflow
References
Spectroscopic Analysis of Ethylhexyl Palmitate: A Technical Guide
Introduction
Ethylhexyl palmitate (also known as 2-ethylhexyl hexadecanoate) is a versatile ester widely utilized in the pharmaceutical, cosmetic, and personal care industries. It functions as an emollient, solvent, and texture enhancer. A thorough understanding of its chemical structure and purity is paramount for its application in research, development, and quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering detailed experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Correlation
This compound is the ester formed from the reaction of palmitic acid and 2-ethylhexanol. Its structure consists of a long, saturated fatty acid chain (palmitate) and a branched alcohol moiety (2-ethylhexyl group). Both NMR and FTIR spectroscopy provide unique fingerprints of this molecular structure, allowing for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed for the structural confirmation of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (TMS).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Terminal CH₃ (palmitate) | ~ 0.88 | Triplet | 3H |
| Terminal CH₃ (ethyl group) | ~ 0.89 | Triplet | 3H |
| Terminal CH₃ (butyl group) | ~ 0.91 | Triplet | 3H |
| -(CH₂)₁₂- (palmitate chain) | ~ 1.25 | Multiplet | 24H |
| -CH₂-CH₂-COO- | ~ 1.61 | Quintet | 2H |
| -CH(CH₂)- (ethylhexyl) | ~ 1.55 | Multiplet | 1H |
| -CH₂-CH(CH₂)- (ethylhexyl) | ~ 1.30-1.45 | Multiplet | 4H |
| -CH₂-CH₃ (ethyl group) | ~ 1.30-1.45 | Multiplet | 2H |
| -COO-CH₂- | ~ 4.05 | Doublet | 2H |
| -CH₂-COO- | ~ 2.28 | Triplet | 2H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~ 173.9 |
| -COO-C H₂- | ~ 66.8 |
| -C H(CH₂)- (ethylhexyl) | ~ 38.8 |
| -C H₂-COO- | ~ 34.4 |
| -(C H₂)₁₀- (palmitate chain) | ~ 29.1-29.7 |
| -C H₂-CH₂-COO- | ~ 25.1 |
| -C H₂-CH(CH₂)- (ethylhexyl) | ~ 30.5, 23.8 |
| -C H₂-CH₃ (ethyl group) | ~ 23.0 |
| Terminal C H₃ (palmitate) | ~ 14.1 |
| Terminal C H₃ (ethyl group) | ~ 11.0 |
| Terminal C H₃ (butyl group) | ~ 14.1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional group and the long hydrocarbon chains.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2956 | Asymmetric C-H stretch | -CH₃ |
| ~ 2924 | Asymmetric C-H stretch | -CH₂- |
| ~ 2854 | Symmetric C-H stretch | -CH₂- |
| ~ 1738 | C=O stretch | Ester |
| ~ 1465 | C-H bend (scissoring) | -CH₂- |
| ~ 1378 | C-H bend (umbrella) | -CH₃ |
| ~ 1170 | C-O stretch | Ester |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Scan: A background spectrum of the clean, empty ATR crystal must be collected before running the sample.
Data Processing:
-
The spectrometer software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR provide detailed information about the molecular structure, while FTIR confirms the presence of key functional groups. The combination of these techniques allows for unambiguous identification, purity assessment, and quality control, which are critical for its application in the pharmaceutical and cosmetic industries. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important excipient.
The Solubility Profile of Ethylhexyl Palmitate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl palmitate, the ester of 2-ethylhexanol and palmitic acid, is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries. Its popularity stems from its versatile properties as an emollient, texture enhancer, and solvent.[1] In pharmaceutical formulations, particularly topical and transdermal delivery systems, the solubility of active pharmaceutical ingredients (APIs) and excipients in solvents like this compound is a critical factor influencing product stability, bioavailability, and sensory characteristics. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents, complete with available quantitative data, detailed experimental protocols for solubility determination, and visualizations to elucidate key concepts.
Core Concepts in Solubility
The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a branched-chain fatty acid ester, it is a nonpolar compound. Consequently, it exhibits good solubility in other nonpolar and weakly polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible. A safety data sheet for 2-ethylhexyl palmitate indicates its water solubility to be 0 mg/L at 25 °C.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical nature and information from technical data sheets, a qualitative and, where possible, quantitative summary is presented in Table 1. The term "miscible" is used to indicate that the two substances will mix in all proportions to form a homogeneous solution. "Slightly soluble" suggests that only a small amount of this compound will dissolve in the solvent to reach saturation.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | CAS Number | Solubility | Notes |
| Alcohols | Ethanol | 64-17-5 | Information not available | Expected to have limited solubility due to the polarity of the hydroxyl group. |
| Methanol | 67-56-1 | Information not available | Expected to have very low solubility. | |
| Isopropanol | 67-63-0 | Information not available | Expected to have limited solubility. | |
| Esters | Ethyl Acetate | 141-78-6 | Information not available | Expected to be soluble due to similar ester functionalities. |
| Isopropyl Myristate | 110-27-0 | Miscible | Both are common emollients in cosmetic and pharmaceutical formulations. | |
| Hydrocarbons | Hexanes | 110-54-3 | Slightly Soluble[1][2][3][4][5] | The nonpolar nature of hexanes allows for some interaction. |
| Toluene | 108-88-3 | Information not available | As an aromatic hydrocarbon, it is expected to be a good solvent for the nonpolar this compound. | |
| Mineral Oil | 8012-95-1 | Miscible[6] | Both are nonpolar hydrocarbons. | |
| Chlorinated Solvents | Chloroform | 67-66-3 | Slightly Soluble[1][2][3][4][5] | |
| Oils | Vegetable Oils | Various | Miscible[6] | Due to the triglyceride structure of vegetable oils. |
| Silicones | Silicone Fluids | Various | Miscible[6] | This compound is often used as a silicone alternative. |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. This protocol is adapted from the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1.[7][8]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Erlenmeyer flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at the same temperature.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the sample through a solvent-compatible syringe filter.
-
Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated GC-FID or HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The result is typically expressed in g/100 mL or mol/L.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Logical Relationships in Formulation
Given that this compound does not participate in signaling pathways, a diagram illustrating its logical role as a solvent and emollient in a typical topical formulation is more pertinent. This demonstrates the relationship between its physical properties and its function in a final product.
Caption: Logical relationship of this compound's properties to its functions in a formulation.
Conclusion
This compound's favorable solubility profile in a range of nonpolar organic solvents, coupled with its emollient properties, makes it a valuable excipient in the development of pharmaceutical and cosmetic products. While comprehensive quantitative solubility data remains somewhat limited in the public domain, the established qualitative understanding of its miscibility with oils and other esters provides a strong basis for formulation development. The standardized shake-flask method offers a reliable means for researchers to determine the precise solubility in specific solvent systems tailored to their unique formulation needs. Understanding these solubility characteristics is paramount for scientists and researchers to create stable, effective, and aesthetically pleasing topical and transdermal products.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. chembk.com [chembk.com]
- 3. Cas 29806-73-3,2-ETHYLHEXYL PALMITATE | lookchem [lookchem.com]
- 4. 29806-73-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-ETHYLHEXYL PALMITATE CAS#: 16958-85-3 [m.chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. acri.gov.tw [acri.gov.tw]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Thermal Stability and Degradation Profile of Ethylhexyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl palmitate, a widely utilized emollient in the cosmetic and pharmaceutical industries, is generally recognized for its stability under normal conditions of use and storage. However, a comprehensive understanding of its thermal stability and degradation profile is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth analysis of the thermal behavior of this compound, including its decomposition characteristics under inert and oxidative atmospheres. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents quantitative data derived from analogous fatty acid esters, and discusses the potential degradation pathways.
Introduction
This compound (also known as 2-ethylhexyl hexadecanoate) is the ester of 2-ethylhexyl alcohol and palmitic acid.[1] Its chemical structure, C24H48O2, confers desirable properties such as a silky, non-greasy feel, making it a popular substitute for mineral oil in various topical formulations. While safety data sheets consistently report it as stable with no hazardous decomposition products under standard conditions, exposure to elevated temperatures can induce chemical changes.[2][3] This guide aims to provide a detailed overview of the thermal stability and degradation of this compound to aid in formulation development, risk assessment, and quality control.
Thermal Analysis Data
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The data below is illustrative and based on the thermal behavior of similar fatty acid esters.
Table 1: Representative TGA Data for this compound under Inert Atmosphere (Nitrogen)
| Parameter | Value (Illustrative) | Description |
| Onset of Decomposition (Tonset) | ~ 250 °C | The temperature at which significant weight loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 280 °C | The temperature at which the rate of weight loss is maximal. |
| Weight Loss at 300 °C | ~ 50% | Percentage of mass lost at a specific temperature. |
| Weight Loss at 350 °C | ~ 95% | Indicates near-complete volatilization or decomposition. |
| Residual Mass at 600 °C | < 1% | The amount of non-volatile residue remaining. |
Differential Scanning Calorimetry (DSC) Data
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal events such as melting, crystallization, and oxidative degradation.
Table 2: Representative DSC Data for this compound
| Parameter | Value (Illustrative) | Description |
| Melting Point | -2 to -5 °C | The temperature at which the substance transitions from solid to liquid. |
| Oxidation Onset Temperature (OOT) (in Air) | ~ 220 - 235 °C | The temperature at which exothermic oxidation begins, indicating the start of oxidative degradation.[4] |
| Enthalpy of Oxidation (ΔHox) | Variable | The total heat released during the oxidative degradation process. |
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on this compound, based on established standards such as ASTM E1131 for TGA.[5][6][7][8][9]
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of this compound in an inert atmosphere.
dot
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG), and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol for Oxidative Stability
This protocol is designed to determine the oxidative stability of this compound by measuring its Oxidation Onset Temperature (OOT).[4]
dot
Caption: Workflow for DSC Analysis of Oxidative Stability.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an open aluminum DSC pan. An open pan is used to ensure adequate contact with the oxidative atmosphere.
-
Reference: An empty, open aluminum pan.
-
Atmosphere: Purge the sample chamber with dry air at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 50 °C.
-
Heat the sample from 50 °C to 300 °C at a constant heating rate of 10 K/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The OOT is determined by the extrapolated onset of the large exothermic peak corresponding to oxidation.
Degradation Profile
The degradation of this compound at elevated temperatures is expected to proceed primarily through two mechanisms: pyrolysis in the absence of oxygen and oxidative degradation in the presence of oxygen.
Pyrolysis (Inert Atmosphere)
Under inert conditions, the thermal decomposition of esters like this compound can occur via an Ei (elimination, intramolecular) reaction, also known as ester pyrolysis.[10][11] This process involves a cyclic transition state and requires a β-hydrogen atom, which is present in the ethylhexyl group.
dot
Caption: Proposed Pyrolysis Pathway for this compound.
The primary products of this unimolecular elimination would be palmitic acid and 2-ethyl-1-hexene. Further fragmentation of these products can occur at higher temperatures.
Oxidative Degradation (Air Atmosphere)
In the presence of oxygen, the degradation of fatty acid esters is dominated by an oxidative mechanism.[12][13] For saturated esters like this compound, this process is typically initiated at higher temperatures compared to unsaturated esters. The mechanism is a free-radical chain reaction.
dot
Caption: Generalized Oxidative Degradation Pathway for Saturated Esters.
-
Initiation: Heat can lead to the formation of a free alkyl radical (R•) from the this compound molecule (RH).
-
Propagation: The alkyl radical rapidly reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
-
Termination: The reaction terminates when two radicals combine to form a stable, non-radical product.
The unstable hydroperoxides (ROOH) are key intermediates that decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids, and ultimately, upon further combustion, carbon oxides (CO, CO₂) and water.[2]
Conclusion
This compound is a thermally stable compound under typical storage and handling conditions. However, at temperatures exceeding approximately 220 °C, it becomes susceptible to oxidative degradation, and at higher temperatures (above 250 °C), it will undergo pyrolysis in the absence of air. The primary degradation pathway in the presence of air is a free-radical-mediated oxidation, leading to the formation of hydroperoxides and subsequently a complex mixture of smaller oxygenated compounds. In an inert atmosphere, a unimolecular elimination reaction is the likely degradation route.
The quantitative data and experimental protocols provided in this guide, while based on analogous compounds due to a lack of specific public data for this compound, offer a robust framework for researchers, scientists, and drug development professionals. This information is crucial for designing stable formulations, predicting shelf-life under various thermal conditions, and ensuring the safety and efficacy of final products. It is recommended that specific TGA and DSC analyses be conducted on any new formulation containing this compound to establish its unique thermal profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemos.de [chemos.de]
- 4. mt.com [mt.com]
- 5. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]
- 6. "ASTM E1131:2025 Thermogravimetry Analysis Method" [bsbedge.com]
- 7. contitesting.com [contitesting.com]
- 8. kalite.com [kalite.com]
- 9. store.astm.org [store.astm.org]
- 10. Ester pyrolysis - Wikipedia [en.wikipedia.org]
- 11. Ester Pyrolysis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Interaction of Ethylhexyl Palmitate with Skin Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl palmitate, a widely utilized fatty acid ester in cosmetic and pharmaceutical formulations, plays a crucial role as an emollient, texture enhancer, and solvent. Its interaction with the intricate lipid matrix of the stratum corneum (SC) is fundamental to its efficacy in modulating skin barrier function and enhancing the penetration of active ingredients. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and the primary lipids of the SC—ceramides, cholesterol, and free fatty acids. It delves into the effects of this compound on lipid organization, fluidity, and phase behavior, supported by data from advanced analytical techniques. Detailed experimental protocols for key analytical methods are provided to enable researchers to rigorously evaluate these interactions. Furthermore, this guide explores the potential for this compound and similar fatty acid esters to influence cutaneous signaling pathways, offering a deeper understanding of its biological impact on the skin.
Introduction to this compound
This compound is the ester of 2-ethylhexyl alcohol and palmitic acid, a common saturated fatty acid. It is a non-occlusive emollient known for its ability to impart a soft, smooth, and non-greasy feel to topical formulations.[1][2] Its primary functions in dermatological and cosmetic products include skin conditioning, improving spreadability, and acting as a solvent for other ingredients.[3] Understanding its interaction with the skin's lipid barrier at a molecular level is critical for optimizing formulation design and predicting its physiological effects.
The Structure and Function of Skin Lipids
The barrier function of the skin resides primarily in the stratum corneum (SC), which is often described by the "bricks and mortar" model. The "bricks" are the corneocytes, and the "mortar" is the continuous intercellular lipid matrix. This matrix is predominantly composed of ceramides (CER), cholesterol (CHOL), and free fatty acids (FFA) in an approximately equimolar ratio.[4] These lipids are organized into highly ordered lamellar structures, which are crucial for preventing transepidermal water loss (TEWL) and protecting against external insults. The specific organization and packing of these lipids, including orthorhombic and hexagonal phases, are critical to the barrier's integrity.[5][6]
Interaction of this compound with the Stratum Corneum
As a lipophilic molecule, this compound readily partitions into the stratum corneum. Its primary mode of action is to intercalate within the intercellular lipid lamellae. This interaction can lead to several biophysical changes within the SC.
Effects on Lipid Organization and Fluidity
The introduction of this compound into the highly ordered lipid structure of the SC can lead to a fluidization of the lipid matrix. By inserting its flexible alkyl chains between the more rigid ceramides and cholesterol, it can disrupt the tight packing of the lipid lamellae. This disruption can lead to a transition from a more ordered orthorhombic or hexagonal packing to a more disordered, liquid crystalline phase.[7] This increased fluidity can enhance the pliability of the skin, contributing to its emollient effect. Spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor these changes by observing shifts in the C-H stretching vibrations of the lipid acyl chains.[5][6]
Impact on Skin Barrier Function
The fluidization of the SC lipids by this compound can have a dual effect on barrier function. While it enhances skin softness and flexibility, the disruption of the ordered lipid structure can transiently increase the permeability of the skin barrier. This can be beneficial for enhancing the penetration of co-formulated active pharmaceutical ingredients (APIs). However, excessive fluidization could potentially compromise the barrier's ability to prevent water loss and protect against irritants. The extent of this effect is dose-dependent and influenced by the overall formulation. In vitro permeation studies using Franz diffusion cells are the gold standard for quantifying these changes in barrier function.
Quantitative Analysis of this compound's Effects
While specific quantitative data for this compound's effects on SC lipid profiles are not abundant in publicly available literature, the following tables illustrate the types of data that can be generated using the experimental protocols outlined in Section 5.0. These tables serve as a template for researchers to populate with their own experimental findings.
Table 1: Illustrative Lipidomic Analysis of Stratum Corneum Treated with this compound
| Ceramide Subclass | Control (pmol/µg protein) | This compound Treated (pmol/µg protein) | % Change |
| CER [NS] | 10.5 ± 1.2 | 9.8 ± 1.1 | -6.7% |
| CER [NDS] | 3.2 ± 0.4 | 3.0 ± 0.5 | -6.3% |
| CER [NP] | 5.8 ± 0.7 | 6.5 ± 0.9 | +12.1% |
| CER [AP] | 2.1 ± 0.3 | 2.4 ± 0.4 | +14.3% |
| CER [EOS] | 4.5 ± 0.6 | 4.2 ± 0.5 | -6.7% |
| Total Ceramides | 26.1 ± 3.2 | 25.9 ± 3.4 | -0.8% |
This table represents hypothetical data to demonstrate how lipidomic analysis can quantify changes in ceramide profiles. Actual results may vary.
Table 2: Summary of Biophysical Changes in Stratum Corneum Post-Treatment
| Parameter | Method | Control | This compound Treated |
| CH₂ Symmetric Stretching (ν_s CH₂) | ATR-FTIR | 2850.5 ± 0.3 cm⁻¹ | 2851.8 ± 0.4 cm⁻¹ |
| CH₂ Asymmetric Stretching (ν_as CH₂) | ATR-FTIR | 2920.2 ± 0.5 cm⁻¹ | 2922.1 ± 0.6 cm⁻¹ |
| Orthorhombic to Hexagonal Phase Transition | X-Ray Diffraction | 35°C | 32°C |
| Permeability Coefficient (Kp) of a Model Drug | Franz Cell | 1.2 x 10⁻³ cm/h | 2.5 x 10⁻³ cm/h |
This table illustrates the type of quantitative data that can be obtained from spectroscopic and permeability studies to assess changes in lipid packing and barrier function.
Key Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology to assess the effect of this compound on the permeability of a model drug through the skin.
1. Skin Preparation:
-
Procure full-thickness human or porcine skin.
-
Separate the epidermis from the dermis by heat treatment (60°C for 2 minutes).
-
Cut the epidermal membranes into discs to fit the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
-
Use vertical Franz diffusion cells with a known diffusion area.
-
Fill the receptor compartment with a phosphate-buffered saline (PBS) solution containing a solubility enhancer for lipophilic compounds (e.g., 2% oleth-20).
-
De-gas the receptor fluid to prevent bubble formation.
-
Mount the epidermal membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Maintain the temperature at 32°C using a circulating water bath.[8]
3. Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the formulation containing this compound and the model drug to the skin surface in the donor compartment.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor compartment.
-
Replenish the receptor compartment with fresh, pre-warmed receptor fluid.
-
Analyze the concentration of the model drug in the samples using a validated HPLC-UV or LC-MS/MS method.
5. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Experimental workflow for an in vitro skin permeation study.
Protocol 2: ATR-FTIR Analysis of Stratum Corneum Lipid Organization
This protocol details the use of ATR-FTIR spectroscopy to investigate changes in the conformational order of SC lipids.
1. Sample Preparation:
-
Use isolated human or porcine stratum corneum or conduct measurements in vivo on the forearm.
-
Apply the formulation containing this compound to the SC sample and incubate for a defined period.
-
Gently wipe off excess formulation before measurement.
2. ATR-FTIR Measurement:
-
Use an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
-
Press the SC sample firmly against the ATR crystal.
-
Collect spectra in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.
3. Spectral Analysis:
-
Focus on the C-H stretching vibration bands: symmetric (ν_s CH₂) around 2850 cm⁻¹ and asymmetric (ν_as CH₂) around 2920 cm⁻¹.[5][6]
-
An increase in the wavenumber of these peaks indicates a decrease in the conformational order of the lipid acyl chains (i.e., fluidization).
-
Analyze the CH₂ scissoring band around 1468 cm⁻¹ to assess changes in lateral packing (orthorhombic vs. hexagonal).
Workflow for ATR-FTIR analysis of stratum corneum lipids.
Protocol 3: Lipidomic Analysis via Tape Stripping and LC-MS/MS
This protocol describes a method to quantify changes in the SC lipid profile, particularly ceramides.
1. Sample Collection:
-
Use adhesive tape discs (e.g., D-Squame) to sequentially strip the stratum corneum from a defined area of skin (in vivo or ex vivo).
-
Pool a consistent number of tape strips (e.g., strips 5-10) for analysis to ensure sampling from a consistent depth of the SC.
2. Lipid Extraction:
-
Place the tape strips in a glass vial.
-
Perform a sequential liquid-liquid extraction using a mixture of chloroform, methanol, and water (Bligh and Dyer method).[9]
-
Add an internal standard cocktail containing deuterated lipid standards for accurate quantification.
-
Evaporate the organic solvent under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection.
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Employ a suitable chromatographic column (e.g., C18) to separate the different lipid classes and species.
-
Use electrospray ionization (ESI) in positive and negative modes to detect the various lipid species.
-
Develop a multiple reaction monitoring (MRM) method for targeted quantification of specific ceramide subclasses.
4. Data Analysis:
-
Identify and quantify the different lipid species based on their retention times and mass-to-charge ratios (m/z).
-
Normalize the lipid amounts to the amount of protein on the tape strips (determined by a protein assay).
-
Compare the lipid profiles of treated versus untreated skin.
Potential Influence on Cutaneous Signaling Pathways
While direct evidence for this compound is limited, fatty acids and their derivatives are known to act as signaling molecules in the skin. They can activate nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).
PPAR Activation:
-
PPARs (isoforms α, δ, and γ) are ligand-activated transcription factors that play a key role in regulating lipid metabolism, keratinocyte differentiation, and inflammation.[10][11]
-
Fatty acids, including palmitic acid (a constituent of this compound), are natural ligands for PPARs.[9]
-
Activation of PPARα, in particular, has been shown to stimulate the synthesis of lipids essential for barrier function and to promote the expression of differentiation markers in keratinocytes.[12]
-
It is plausible that this compound, after enzymatic hydrolysis in the skin to palmitic acid and 2-ethylhexanol, could contribute to the pool of fatty acids available to activate PPARs, thereby influencing epidermal homeostasis. Further research is required to confirm this direct link.
References
- 1. Characterization and validation of an in vivo confocal Raman spectroscopy led tri‐method approach in the evaluation of the lip barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEM Assessments of the Restructuring Effects of an Emollient Cream on the stratum corneum [scirp.org]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. ATR-FTIR spectroscopy: a chemometric approach for studying the lipid organisation of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emollient molecule effects on the drying stresses in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid synthase mediates high glucose-induced EGFR activation in oral dysplastic keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volume 58 No 5 page 563 [library.scconline.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure and polymorphism of ethylhexyl palmitate
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ethylhexyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a widely utilized ester in the cosmetic and pharmaceutical industries, exhibits complex solid-state behavior, including polymorphism. This technical guide provides a comprehensive overview of the crystal structure and polymorphic transformations of this compound. While specific crystallographic data for this compound is not extensively available in the public domain, this guide draws upon established knowledge of analogous long-chain esters and wax esters to elucidate its expected polymorphic forms and thermal properties. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), the primary techniques for studying polymorphism, are provided, along with representative data to guide research and development.
Introduction to Polymorphism in Esters
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of their molecules in the crystal lattice. Such variations can significantly impact the physicochemical properties of a substance, including its melting point, solubility, stability, and mechanical characteristics. For long-chain esters like this compound, polymorphism is a critical consideration in product formulation and stability.
Long-chain esters and wax esters are known to exhibit three primary polymorphic forms: α, β', and β. These forms differ in their subcell packing, which is the arrangement of the hydrocarbon chains within the crystal lattice.
-
α (alpha) form: This is the least stable polymorph and has a hexagonal subcell packing. It is often the first form to crystallize from the melt and can transform into more stable forms upon heating or over time.
-
β' (beta prime) form: This polymorph has an orthorhombic subcell packing and is intermediate in stability between the α and β forms.
-
β (beta) form: This is the most stable polymorph with a triclinic subcell packing. It has the highest melting point and is the most ordered crystalline form.
The specific polymorphic behavior of an ester is influenced by factors such as the length of the fatty acid and alcohol chains, the degree of branching, and the conditions of crystallization (e.g., cooling rate, solvent).
Expected Crystal Structure and Polymorphism of this compound
This compound (C24H48O2) is the ester of 2-ethylhexyl alcohol and palmitic acid.[1][2] Its branched alkyl chain from the alcohol moiety introduces complexity to its crystal packing compared to linear wax esters. Based on the behavior of similar long-chain esters, this compound is expected to exhibit polymorphism, likely involving the α, β', and β forms.
The initial crystallization from the melt would likely yield the less stable α form, which upon heating would transform to the more stable β' and subsequently the most stable β form before melting. The presence of the branched ethylhexyl group may influence the kinetics of these transformations and the relative stability of the polymorphs.
Quantitative Data
Specific, experimentally determined quantitative data for all polymorphic forms of this compound is scarce in the available literature. However, by analogy with other long-chain esters and wax esters, we can present representative data to guide expectations. The following tables summarize typical thermal properties for the polymorphs of compounds chemically similar to this compound.
Table 1: Representative Thermal Properties of Polymorphs in Long-Chain Esters
| Polymorphic Form | Typical Melting Point (°C) | Typical Enthalpy of Fusion (kJ/mol) |
| α | Lower | Lower |
| β' | Intermediate | Intermediate |
| β | Higher | Higher |
Table 2: Example Thermal Data for a Similar Long-Chain Wax Ester (Cetyl Palmitate)
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| α | ~45-50 | ~130 |
| β' | ~52-56 | ~160 |
| β | ~58-62 | ~190 |
Note: The values in these tables are illustrative and based on data for analogous compounds. Actual values for this compound may differ and would need to be determined experimentally.
Experimental Protocols
The characterization of polymorphism relies heavily on thermal and structural analysis techniques. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are the cornerstones of these investigations.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of fusion and crystallization, providing a fingerprint of the polymorphic forms present.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its melting point (e.g., 80°C). This first heating scan reveals the thermal transitions of the initial sample.
-
Hold the sample at the elevated temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe crystallization behavior.
-
Perform a second heating scan at the same rate as the first to observe the thermal behavior of the recrystallized sample. This scan is often used for analyzing the fundamental polymorphic transitions.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization or solid-solid transition) peaks. Determine the onset temperature, peak temperature (melting point), and the enthalpy of the transition (area under the peak) for each event.
X-ray Diffraction (XRD)
XRD is a non-destructive technique that provides information about the crystal structure, including lattice parameters and polymorphic form. Each crystalline solid has a unique XRD pattern that acts as a fingerprint.
Methodology:
-
Sample Preparation: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites. If the sample is a solid mass, it should be gently ground using a mortar and pestle.
-
Sample Mounting: The powdered sample is packed into a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.
-
Instrument Setup:
-
Use a diffractometer with a common radiation source, such as Cu Kα (λ = 1.5406 Å).
-
Set the instrument parameters, including the voltage and current for the X-ray tube.
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°). The scanning speed and step size will determine the quality and resolution of the diffraction pattern.
-
-
Data Analysis:
-
The resulting diffractogram is a plot of intensity versus 2θ.
-
Identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
The pattern can be compared to known patterns in databases to identify the polymorphic form. If the crystal structure is unknown, the data can be used for indexing the unit cell and, potentially, for full structure solution.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical investigation into the polymorphism of a material like this compound.
Caption: Workflow for the polymorphic screening of this compound.
Caption: Logical flow of a DSC experiment for polymorphic analysis.
Conclusion
References
Unveiling the Surface and Interfacial Dynamics of Ethylhexyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethylhexyl palmitate, a versatile ester of 2-ethylhexanol and palmitic acid, is a widely utilized ingredient in the cosmetic and pharmaceutical industries, primarily valued for its emollient and solvent properties.[1][2] Its performance in formulations is intrinsically linked to its behavior at surfaces and interfaces. This technical guide provides an in-depth exploration of the surface tension and interfacial properties of this compound, offering key data, detailed experimental protocols for its characterization, and a visual representation of the measurement workflow.
Core Interfacial Properties: Data Synopsis
The ability of this compound to act as a wetting agent and enhance the spreadability of formulations is directly related to its surface tension.[3] While extensive quantitative data on its interfacial properties with various substrates remains proprietary or not widely published, a key parameter has been identified:
| Property | Value | Unit |
| Surface Tension | 31.1 | dyne/cm |
| Interfacial Tension with Water | Not available in public literature | dyne/cm |
| Contact Angle | Not available in public literature | ° (degrees) |
| Critical Micelle Concentration (CMC) | Not applicable/Not available* | mol/L |
*this compound is primarily a non-ionic emollient ester and not a classical surfactant, thus it is not expected to form micelles in aqueous solutions.
Experimental Protocols for Interfacial Property Determination
To empower researchers to conduct their own comprehensive analysis of this compound's interfacial properties, this section details the standard experimental methodologies for measuring surface tension, interfacial tension, and contact angle.
Measurement of Surface and Interfacial Tension
Two primary methods are employed for the precise measurement of surface and interfacial tension: the Du Noüy ring method and the Wilhelmy plate method.
1. Du Noüy Ring Method
This classic technique measures the force required to detach a platinum-iridium ring from the surface or interface of a liquid.
-
Apparatus:
-
Tensiometer (with a torsion wire or electrobalance)
-
Platinum-iridium ring (precisely known dimensions)
-
Sample vessel (glass, with a diameter at least 1.5 times that of the ring)
-
Temperature control unit
-
-
Materials:
-
This compound
-
Distilled or deionized water (for interfacial tension)
-
Cleaning solvents (e.g., acetone, ethanol, distilled water)
-
-
Procedure:
-
Cleaning: Thoroughly clean the platinum-iridium ring and the sample vessel to remove any contaminants. This is typically achieved by rinsing with appropriate solvents and then flaming the ring to a red heat to burn off any residual organic matter.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using a certified weight.
-
Sample Preparation: Place the this compound in the sample vessel. For interfacial tension, the denser liquid (typically water) is placed in the vessel first, and then a layer of the less dense this compound is carefully added on top.
-
Measurement:
-
Immerse the ring in the liquid phase.
-
Slowly raise the sample stage, causing the ring to be pulled through the surface/interface.
-
A liquid lamella is formed. The force required to support this lamella increases as the ring is raised.
-
Record the maximum force exerted just before the lamella breaks.
-
-
Calculation: The surface or interfacial tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * f) where 'f' is a correction factor that accounts for the shape of the liquid meniscus.
-
2. Wilhelmy Plate Method
This method measures the force exerted on a thin platinum plate partially immersed in a liquid.
-
Apparatus:
-
Tensiometer (with a sensitive microbalance)
-
Platinum plate (of known width and thickness)
-
Sample vessel
-
Temperature control unit
-
-
Materials:
-
This compound
-
Distilled or deionized water (for interfacial tension)
-
Cleaning solvents
-
-
Procedure:
-
Cleaning: Clean the platinum plate and sample vessel meticulously.
-
Instrument Calibration: Calibrate the tensiometer.
-
Sample Preparation: Place the liquid in the sample vessel.
-
Measurement:
-
Suspend the platinum plate from the balance.
-
Slowly bring the liquid surface into contact with the plate.
-
The force measured by the balance is a combination of the weight of the plate and the downward pull of the surface tension.
-
The force is recorded at the point of contact.
-
-
Calculation: The surface or interfacial tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ) where F is the measured force, L is the wetted perimeter of the plate (2 * (width + thickness)), and θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with most liquids is assumed to be zero (cosθ = 1).
-
Measurement of Contact Angle
The contact angle provides a quantitative measure of the wetting of a solid by a liquid. The goniometer is the standard instrument for this measurement.
Goniometer with Sessile Drop Method
-
Apparatus:
-
Goniometer with a high-resolution camera and light source
-
Syringe with a fine needle for dispensing droplets
-
Sample stage
-
Software for image analysis
-
-
Materials:
-
This compound
-
Solid substrates of interest (e.g., glass, polyethylene, artificial skin)
-
Cleaning solvents
-
-
Procedure:
-
Substrate Preparation: Ensure the solid substrate is clean, dry, and free of any contaminants.
-
Sample Placement: Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using the syringe, carefully deposit a small droplet of this compound onto the surface of the substrate.
-
Image Capture: The camera captures a high-resolution profile image of the droplet on the solid surface.
-
Angle Measurement: The software analyzes the image to determine the angle formed at the three-phase contact point (liquid, solid, and vapor). This angle is the contact angle. Multiple measurements at different locations on the substrate are recommended to ensure statistical relevance.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of an experimental procedure to characterize the surface and interfacial properties of a liquid like this compound.
References
In Vitro Toxicological Profile of Ethylhexyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the available in vitro toxicological data for ethylhexyl palmitate. It is important to note that while general safety assessments suggest this compound is safe for cosmetic use, specific quantitative data from in vitro studies on cytotoxicity, genotoxicity, and endocrine disruption are limited in the publicly available scientific literature. Much of the mechanistic data presented is based on structurally related compounds, such as mono(2-ethylhexyl) phthalate (MEHP) and palmitic acid, and should be interpreted with caution as potential, but not confirmed, effects of this compound.
Introduction to this compound
This compound is the ester of 2-ethylhexyl alcohol and palmitic acid, a fatty acid that occurs naturally in plants and animals. It is a commonly used ingredient in cosmetic and personal care products, where it functions as a skin-conditioning agent, emollient, and fragrance fixative. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure consumer safety. This guide focuses on the available in vitro data relevant to its safety assessment.
Cytotoxicity Profile
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Assay Type | Cell Line | Endpoint | Result | Citation |
| MTT Assay | HaCaT, Fibroblasts | IC50 | Data not available | |
| Neutral Red Uptake | HaCaT, Fibroblasts | IC50 | Data not available |
Experimental Protocols
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound (solubilized in a suitable vehicle, with a vehicle control group) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
2.2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After the treatment period, replace the medium with a medium containing a non-toxic concentration of neutral red and incubate for approximately 2-3 hours.
-
Washing and Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Absorbance Reading: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of around 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Visualization: General Cytotoxicity Assay Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Genotoxicity Profile
Table 2: Summary of In Vitro Genotoxicity Data for this compound
| Assay Type | Cell Line/Organism | Endpoint | Result | Citation |
| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO, TK6) | Micronuclei formation | Data not available | |
| In Vitro Comet Assay | Mammalian cells (e.g., lymphocytes) | DNA strand breaks | Data not available | |
| Ames Test | Salmonella typhimurium | Gene mutation | Negative | [1] |
Experimental Protocols
3.1. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This test detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human lymphocytes). Expose the cells to at least three concentrations of this compound, along with negative and positive controls, for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration. The assay is performed with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Analyze a predetermined number of binucleated cells (e.g., 2000 per concentration) under a microscope for the presence of micronuclei.
-
Data Analysis: Evaluate the frequency of micronucleated cells at each concentration and compare it to the negative control. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.
3.2. In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Expose a suitable cell suspension (e.g., human lymphocytes or a cultured cell line) to different concentrations of this compound, along with appropriate controls.
-
Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the extent of DNA damage, typically quantified as the percentage of DNA in the tail, tail length, and tail moment. A significant increase in these parameters compared to the negative control indicates DNA damage.
Visualizations: Genotoxicity Assay Workflows
Caption: Workflow for the In Vitro Micronucleus Test.
Caption: Workflow for the In Vitro Comet Assay.
Endocrine Disruption Potential
There is a lack of specific in vitro data on the potential of this compound to act as an endocrine disruptor, either through estrogenic or anti-androgenic activity. Studies on the structurally related compound di(2-ethylhexyl) adipate (DEHA) did not show estrogenic activity in an E-screen assay using MCF-7 cells[2]. Conversely, di(2-ethylhexyl) phthalate (DEHP) has been shown to have estrogenic activity in a similar assay[3].
Table 3: Summary of In Vitro Endocrine Disruption Data for this compound
| Assay Type | Cell Line | Endpoint | Result | Citation |
| Estrogen Receptor Agonist/Antagonist Assay | e.g., MCF-7, T-47D | Reporter gene activation, cell proliferation | Data not available | |
| Androgen Receptor Agonist/Antagonist Assay | e.g., LNCaP, MDA-kb2 | Reporter gene activation | Data not available |
Experimental Protocols
4.1. Estrogen Receptor (ER) Transactivation Assay
This assay determines if a substance can bind to and activate the estrogen receptor, mimicking the effects of estrogen.
-
Cell Line: Use a human cell line that expresses the estrogen receptor and contains an estrogen-responsive reporter gene construct (e.g., luciferase), such as stably transfected HeLa or MCF-7 cells.
-
Treatment: Culture the cells in a medium free of phenol red and supplemented with charcoal-stripped serum to remove endogenous hormones. Expose the cells to a range of concentrations of this compound. Include a vehicle control, a positive control (e.g., 17β-estradiol), and an antagonist control.
-
Lysis and Luciferase Assay: After incubation (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A dose-dependent increase in luciferase activity indicates estrogenic activity. To test for anti-estrogenic activity, co-treat cells with a known estrogen and the test substance and look for a decrease in the estrogen-induced response.
4.2. Androgen Receptor (AR) Transactivation Assay
This assay assesses the potential of a substance to either mimic or block the action of androgens.
-
Cell Line: Employ a cell line that expresses the androgen receptor and contains an androgen-responsive reporter gene system (e.g., LNCaP or MDA-kb2 cells).
-
Treatment: Similar to the ER assay, culture cells in a hormone-depleted medium and treat with various concentrations of this compound. For agonist testing, compare the response to a potent androgen like dihydrotestosterone (DHT). For antagonist testing, co-expose the cells to DHT and the test substance.
-
Lysis and Reporter Assay: After the exposure period, lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Data Analysis: An increase in reporter activity suggests androgenic potential, while a decrease in the DHT-induced response indicates anti-androgenic activity.
Visualization: General Reporter Gene Assay Workflow
Caption: General workflow for a reporter gene assay.
Potential Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is lacking. However, based on its structural components (2-ethylhexanol and palmitic acid) and data from related compounds like MEHP, several pathways could be of interest for future investigation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): MEHP has been shown to activate both PPARα and PPARγ[4][5]. Activation of these nuclear receptors can influence lipid metabolism and inflammation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The metabolite MEHP has been demonstrated to activate the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation[4]. Palmitic acid has also been shown to activate the p38 MAPK pathway[6].
-
Nuclear Factor-kappa B (NF-κB) Pathway: Palmitic acid has been reported to activate the NF-κB signaling pathway in endothelial cells, a key pathway in inflammatory responses[7].
Visualizations: Potential Signaling Pathways
Caption: Potential PPAR activation by a related compound (MEHP).
Caption: Potential MAPK pathway activation by related compounds.
Caption: Potential NF-κB pathway activation by a related compound.
Conclusion
This compound is widely regarded as a safe cosmetic ingredient based on a history of use and general safety assessments. However, this technical guide highlights a significant lack of specific, quantitative in vitro toxicological data in the public domain. While it is reported to be non-mutagenic in the Ames test, further studies are needed to definitively characterize its potential for cytotoxicity, genotoxicity in mammalian cells, and endocrine-disrupting activities. The information on structurally related compounds suggests potential interactions with nuclear receptors and inflammatory signaling pathways, which could be avenues for future research on this compound. For a comprehensive in vitro toxicological profile, it is recommended that standardized assays such as the MTT, Comet, micronucleus, and reporter gene assays be conducted specifically for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual activation of PPARalpha and PPARgamma by mono-(2-ethylhexyl) phthalate in rat ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliability of the AR-CALUX®In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Formulation of Ethylhexyl Palmitate-Based Nanoemulsions for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of ethylhexyl palmitate-based nanoemulsions as a promising platform for drug delivery. This compound, a non-occlusive emollient with a silky feel, serves as an excellent oil phase for creating stable nanoemulsions capable of encapsulating a variety of lipophilic active pharmaceutical ingredients (APIs). This document outlines the key formulation components, preparation methodologies, and essential characterization techniques to guide researchers in developing effective nanoemulsion-based drug delivery systems.
Introduction to this compound Nanoemulsions
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer several advantages for drug delivery, including enhanced drug solubilization, improved bioavailability, and protection of the encapsulated drug from degradation.[1][2] this compound is a suitable oil phase for nanoemulsions due to its biocompatibility, low viscosity, and ability to dissolve a wide range of lipophilic drugs. These nanoemulsions can be formulated for various administration routes, including topical, transdermal, and parenteral delivery.[3]
Formulation Components
The successful formulation of a stable and effective this compound-based nanoemulsion requires the careful selection of the following components:
-
Oil Phase: this compound is the primary component of the oil phase, serving as the carrier for the lipophilic drug.
-
Aqueous Phase: Purified water or a suitable buffer solution constitutes the continuous phase of the oil-in-water (O/W) nanoemulsion.
-
Surfactant: Non-ionic surfactants are generally preferred due to their low toxicity and irritancy potential. Commonly used surfactants include polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 80).
-
Co-surfactant: A co-surfactant, such as a short-chain alcohol (e.g., ethanol, propylene glycol) or a polyethylene glycol derivative, is often used to reduce the interfacial tension further and increase the flexibility of the surfactant film, leading to the formation of smaller and more stable droplets.
Formulation Development and Characterization Data
The following tables provide representative data on the formulation composition and physicochemical characterization of this compound-based nanoemulsions. It is important to note that the optimal formulation will depend on the specific drug being encapsulated and the desired application.
Table 1: Representative Formulation Compositions of this compound-Based Nanoemulsions
| Formulation Code | This compound (% w/w) | Surfactant (e.g., Tween® 80) (% w/w) | Co-surfactant (e.g., Propylene Glycol) (% w/w) | Aqueous Phase (% w/w) |
| EPN-1 | 10 | 20 | 10 | 60 |
| EPN-2 | 15 | 25 | 15 | 45 |
| EPN-3 | 20 | 30 | 15 | 35 |
Table 2: Physicochemical Characterization of Drug-Loaded this compound Nanoemulsions
| Formulation Code | Drug | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| EPN-D1 | Econazole Nitrate | 1.0 | > 95 | 80 - 150 | < 0.3 | -20 to -30 |
| EPN-D2 | Prednisolone Derivative | 0.5 | > 98 | 100 - 180 | < 0.25 | -15 to -25 |
| EPN-D3 | Retinyl Palmitate | 2.0 | > 99 | 50 - 120 | < 0.2 | -25 to -35 |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-based nanoemulsions.
Preparation of Nanoemulsions
Two primary methods are commonly employed for the preparation of nanoemulsions: high-energy and low-energy methods.
High-pressure homogenization (HPH) is a robust and scalable method for producing nanoemulsions with uniform droplet sizes.[3][4]
Protocol:
-
Preparation of the Oil Phase: Dissolve the lipophilic drug in this compound at a predetermined concentration. Gentle heating may be applied to facilitate dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water or a suitable buffer.
-
Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while continuously stirring at a high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles). The optimal pressure and number of cycles should be determined for each formulation.
-
Cooling: Cool the resulting nanoemulsion to room temperature.
Figure 1. Workflow for High-Pressure Homogenization.
Spontaneous emulsification is a low-energy method that relies on the diffusion of a water-miscible solvent from the organic phase to the aqueous phase, leading to the spontaneous formation of nano-sized droplets.[4]
Protocol:
-
Preparation of the Organic Phase: Dissolve the drug and this compound in a water-miscible organic solvent such as acetone or ethanol. The surfactant is also added to this phase.
-
Preparation of the Aqueous Phase: The aqueous phase consists of purified water, which may contain a co-surfactant.
-
Emulsification: Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring. The diffusion of the organic solvent into the aqueous phase leads to the formation of a nanoemulsion.
-
Solvent Evaporation: Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure.
Figure 2. Workflow for Spontaneous Emulsification.
Characterization of Nanoemulsions
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoemulsions.
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the width of the particle size distribution.
Protocol:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The results will provide the Z-average particle size and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of the nanoemulsion. It is measured using Electrophoretic Light Scattering (ELS).
Protocol:
-
Dilute the nanoemulsion sample with a suitable medium, typically deionized water or a buffer of known ionic strength.
-
Inject the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are trapped.
-
Place the cell into the ELS instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software will calculate the zeta potential based on the measured mobility. A zeta potential value of ±30 mV is generally considered to indicate good physical stability.[5]
Principle: Encapsulation efficiency (EE) refers to the percentage of the total drug that is successfully entrapped within the nanoemulsion droplets. Drug loading (DL) is the percentage of the drug relative to the total weight of the nanoemulsion.
Protocol:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the nanoemulsion. This can be achieved by ultrafiltration or centrifugation using a filter with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoemulsion droplets.
-
Quantification of Free Drug: Quantify the amount of free drug in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Quantification of Total Drug: Disrupt a known amount of the nanoemulsion using a suitable solvent to release the encapsulated drug. Quantify the total amount of drug in this sample.
-
Calculation:
-
Encapsulation Efficiency (%): ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading (%): (Weight of Drug in Nanoemulsion / Total Weight of Nanoemulsion) x 100
-
Figure 3. Workflow for Determining Encapsulation Efficiency and Drug Loading.
Principle: The in vitro drug release profile from the nanoemulsion is evaluated to understand the release kinetics of the encapsulated drug. The dialysis bag method is a commonly used technique.
Protocol:
-
Preparation of Dialysis Bag: Hydrate a dialysis membrane with a suitable molecular weight cutoff in the release medium (e.g., phosphate-buffered saline, pH 7.4) for a specified time.
-
Sample Loading: Accurately measure a known volume of the drug-loaded nanoemulsion and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Release Study Setup: Suspend the dialysis bag in a beaker containing a known volume of the release medium. Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm) to ensure sink conditions.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Stability Studies
The stability of the nanoemulsion formulation is a critical parameter to ensure its shelf-life and therapeutic efficacy. Stability studies should be conducted under different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period. The nanoemulsions should be periodically evaluated for any changes in their physicochemical properties, such as particle size, PDI, zeta potential, and drug content.[6]
Conclusion
This compound-based nanoemulsions offer a versatile and effective platform for the delivery of a wide range of lipophilic drugs. By carefully selecting the formulation components and employing appropriate preparation and characterization techniques as outlined in these application notes, researchers can develop stable and efficacious nanoemulsion-based drug delivery systems with the potential for significant therapeutic benefits.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate: Formulation Design and Stability Evaluation | MDPI [mdpi.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ethylhexyl Palmitate: A Sustainable Non-Polar Solvent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl palmitate, a fatty acid ester derived from palmitic acid and 2-ethylhexanol, is a versatile and increasingly relevant non-polar solvent with significant potential in modern organic synthesis.[1][2] Traditionally utilized in the cosmetics industry as an emollient, solvent, and fragrance fixative, its favorable physicochemical properties position it as a sustainable alternative to conventional non-polar solvents in a variety of organic reactions.[3][4][5] These properties include a high boiling point, low volatility, low toxicity, and biodegradability, aligning with the principles of green chemistry.[6][7] This document provides detailed application notes and protocols for the use of this compound as a non-polar solvent in organic reactions, with a focus on its potential application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
This compound is a clear, colorless, and practically odorless liquid at room temperature.[8][9] Its characteristically long alkyl chain and ester functionality impart a non-polar nature, rendering it insoluble in water but miscible with many organic solvents and oils.[4][10] A summary of its key physical and chemical properties is presented in Table 1, alongside a comparison with the conventional non-polar solvent, toluene.
Table 1: Physicochemical Properties of this compound vs. Toluene
| Property | This compound | Toluene | Reference(s) |
| Molecular Formula | C₂₄H₄₈O₂ | C₇H₈ | [2] |
| Molar Mass ( g/mol ) | 368.64 | 92.14 | [2][11] |
| Boiling Point (°C) | ~399 | 111 | [8][10] |
| Melting Point (°C) | 2 | -95 | [8][10] |
| Density (g/cm³ at 20°C) | ~0.86 | 0.87 | [8][10] |
| Water Solubility | Insoluble (4.13 ng/L at 25°C) | Sparingly soluble (0.52 g/L at 20°C) | [4][10] |
| Flash Point (°C) | 223 | 4 | [7] |
| Key Features | High boiling point, low volatility, biodegradable, renewable resource-derived, low toxicity. | Volatile organic compound (VOC), petroleum-derived, neurotoxin, flammable. | [6][7][12] |
Applications in Organic Synthesis
The high boiling point and thermal stability of this compound make it a suitable solvent for reactions requiring elevated temperatures.[6] Its non-polar character allows for the dissolution of non-polar reactants and catalysts. The growing interest in fatty acid esters, such as those found in biodiesel, as green solvents for organic synthesis, including palladium-catalyzed cross-coupling reactions, suggests the applicability of this compound in similar transformations.[12][13][14]
Potential Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[15] The use of a high-boiling, non-polar solvent can be advantageous in these reactions.
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Materials:
-
4-Bromoanisole (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
This compound (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add degassed this compound via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 100-120°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with a lower-boiling organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to remove the extraction solvent.
-
Purify the crude product by column chromatography on silica gel.
-
The this compound can potentially be recovered from the aqueous layer by separation and purified by distillation for reuse.[16]
-
Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction Data
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | 110 | 12 | >90 (Expected) |
| 2 | 1-Bromonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | 110 | 16 | >85 (Expected) |
Note: The yields presented are hypothetical and based on typical outcomes for Suzuki-Miyaura reactions under similar conditions with other non-polar solvents.
Potential Application in Heck-Mizoroki Cross-Coupling Reactions
The Heck reaction is a palladium-catalyzed C-C coupling between aryl or vinyl halides and alkenes.[17] The high thermal stability of this compound is beneficial for this reaction, which often requires high temperatures.
Experimental Protocol: Hypothetical Heck Coupling of Iodobenzene with Ethyl Acrylate
-
Materials:
-
Iodobenzene (1 equivalent)
-
Ethyl acrylate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
This compound (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
In a flame-dried Schlenk tube, dissolve palladium(II) acetate and tri(o-tolyl)phosphine in this compound under an inert atmosphere.
-
Add iodobenzene, ethyl acrylate, and triethylamine to the reaction mixture.
-
Heat the mixture to 100°C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove the triethylammonium iodide salt.
-
Wash the filtrate with water to remove any remaining salts.
-
Separate the organic layer (this compound containing the product).
-
The product can be isolated by vacuum distillation, and the this compound can be recovered and reused.
-
Table 3: Hypothetical Heck-Mizoroki Coupling Reaction Data
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Ethyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | 100 | 8 | >95 (Expected) |
| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | 100 | 12 | >90 (Expected) |
Note: The yields presented are hypothetical and based on typical outcomes for Heck reactions under similar conditions.
Workflow for Organic Synthesis Using this compound
The general workflow for utilizing this compound as a solvent in organic synthesis is outlined below. This workflow emphasizes the potential for solvent recovery and reuse, a key aspect of green chemistry.
Conclusion
This compound presents a compelling case as a sustainable, non-polar solvent for organic synthesis. Its favorable safety profile, high boiling point, thermal stability, and potential for recycling make it an attractive alternative to conventional volatile organic solvents. While its application in complex organic reactions is an emerging area, the principles of green chemistry and the successful use of similar fatty acid esters as solvents in catalysis provide a strong rationale for its exploration. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to begin investigating the utility of this compound in their synthetic endeavors, contributing to the development of more sustainable chemical processes.
References
- 1. Ethylhexyl_palmitate [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solechem.eu [solechem.eu]
- 4. This compound | 29806-73-3 [chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound - Descrizione [tiiips.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. This compound | C24H48O2 | CID 62851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Application of a Sustainable Bioderived Solvent (Biodiesel) for Phenol Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. symposium.tf.ni.ac.rs [symposium.tf.ni.ac.rs]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethylhexyl Palmitate as a Potential Stationary Phase Component in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In gas chromatography (GC), the stationary phase is a critical component that dictates the separation of analytes based on their chemical and physical properties.[1][2] The selection of an appropriate stationary phase is the most crucial step in method development, influencing selectivity and retention.[2] Non-polar stationary phases are widely used for the separation of non-polar compounds, with elution order generally following the boiling points of the analytes.[2][3][4]
This document explores the potential application of ethylhexyl palmitate as a non-polar stationary phase in gas chromatography. This compound, an ester of 2-ethylhexanol and palmitic acid, is a non-polar compound with high thermal stability, making it a candidate for a GC stationary phase.[5] Its long alkyl chains suggest that it would interact with analytes primarily through dispersive forces (van der Waals forces), similar to conventional non-polar phases like polydimethylsiloxane (PDMS).[3]
These application notes provide a theoretical framework and extrapolated protocols for the use of this compound as a stationary phase in GC, particularly for applications in the pharmaceutical and drug development sectors. While direct experimental data on this compound as a GC stationary phase is not widely available, its properties allow for the prediction of its chromatographic behavior and potential applications.
Properties of this compound as a Stationary Phase
The suitability of a compound as a GC stationary phase is determined by several key properties. This compound exhibits characteristics that make it a promising candidate for a non-polar stationary phase.
| Property | Value/Characteristic | Significance for GC Stationary Phase |
| Chemical Structure | 2-ethylhexyl hexadecanoate | Long alkyl chains (C16 and C8) contribute to its non-polar nature and high boiling point. |
| Polarity | Non-polar | Suitable for the separation of non-polar to moderately polar analytes based on boiling point and molecular size.[3][4] |
| Thermal Stability | High | Can potentially be used at elevated temperatures required for the analysis of semi-volatile and high molecular weight compounds. |
| Volatility | Low | Essential for a stationary phase to prevent column bleed at high temperatures.[4] |
| Chemical Inertness | Expected to be high | Should not react with analytes, ensuring accurate and reproducible separations.[4] |
Potential Applications in Drug Development
Based on its non-polar characteristics, a GC column with an this compound stationary phase could be valuable for various applications in the pharmaceutical industry.
-
Residual Solvent Analysis: While many residual solvents are polar, a non-polar phase can be effective for separating non-polar residual solvents such as alkanes (e.g., hexane, heptane) which may be used in drug synthesis.
-
Impurity Profiling: Analysis of non-polar impurities in active pharmaceutical ingredients (APIs) and raw materials. The separation would be primarily based on the boiling points of the impurities.
-
Analysis of Raw Materials: Quality control of non-polar raw materials, such as fatty acids, esters, and long-chain alcohols, used in drug formulation.
-
Stability Testing: Monitoring the degradation of non-polar drug substances and excipients under various stress conditions.
Experimental Protocols (Hypothetical)
The following protocols are based on general GC principles and are proposed for the hypothetical use of an this compound stationary phase.
Preparation of an this compound Coated Capillary Column
The preparation of a wall-coated open tubular (WCOT) capillary column involves coating the inner surface of a fused silica capillary with a thin, uniform layer of the stationary phase.
Materials:
-
Fused silica capillary tubing (e.g., 30 m x 0.25 mm i.d.)
-
This compound (high purity)
-
Dichloromethane (HPLC grade)
-
Nitrogen gas (high purity)
-
Dynamic or static coating apparatus
Protocol:
-
Capillary Pre-treatment: The inner surface of the fused silica capillary is first deactivated to eliminate active sites that can cause peak tailing. This is typically done by the manufacturer.
-
Preparation of Coating Solution: Prepare a dilute solution of this compound in dichloromethane. The concentration will determine the final film thickness (e.g., 0.1 - 1.0% w/v for a 0.25 - 1.0 µm film).
-
Column Coating (Static Coating Method):
-
Fill the entire capillary with the coating solution.
-
Seal one end of the capillary.
-
Connect the open end to a vacuum source.
-
Slowly evaporate the solvent under vacuum at a controlled temperature. This leaves a thin film of this compound on the inner wall.
-
-
Column Conditioning:
-
Install the column in the GC oven.
-
Purge the column with a carrier gas (e.g., nitrogen or helium) at a low flow rate for 30 minutes at room temperature.
-
Gradually increase the oven temperature to a conditioning temperature (e.g., 20-30 °C above the expected maximum operating temperature, but below the decomposition temperature of this compound) and hold for several hours. This process removes any residual solvent and stabilizes the stationary phase.
-
Figure 1. Workflow for the preparation of an this compound coated GC capillary column.
Protocol for Analysis of Non-Polar Impurities in a Drug Substance
This hypothetical protocol outlines the analysis of potential non-polar process impurities in a drug substance.
Objective: To separate and quantify non-polar impurities in an API using a custom this compound GC column.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with Flame Ionization Detector (FID)
-
Column: Custom-prepared this compound WCOT column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the drug substance.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of 5 mg/mL.
-
Vortex to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
Data Analysis:
-
Identify impurity peaks by comparing the chromatogram of the sample to that of a blank solvent injection.
-
Quantify impurities using an external standard method or by area percent normalization, assuming a similar response factor for the impurities as the main peak.
Figure 2. General workflow for the GC analysis of impurities.
Expected Chromatographic Performance and Data
The following table summarizes the expected retention behavior of various compound classes on a hypothetical this compound stationary phase. Retention is predicted to be primarily based on boiling point.
| Compound Class | Expected Retention Order | Rationale |
| Alkanes | Increasing retention with increasing carbon number (boiling point). | Strong van der Waals interactions between the non-polar analytes and the non-polar stationary phase.[3] |
| Aromatics | Elution generally follows boiling point (e.g., Benzene < Toluene < Xylenes). | Primarily dispersive interactions. |
| Fatty Acid Methyl Esters (FAMEs) | Increasing retention with increasing chain length. | Separation based on volatility and molecular size. |
| Alcohols | Shorter retention times compared to alkanes of similar boiling point due to lower interaction with the non-polar phase. | Polar hydroxyl group reduces interaction with the non-polar stationary phase. |
Conclusion
While not a conventional stationary phase, the chemical and physical properties of this compound suggest its potential as a non-polar stationary phase for gas chromatography. Its non-polar nature, high thermal stability, and low volatility are desirable characteristics for a GC stationary phase.[4] Hypothetical applications in drug development, particularly for the analysis of non-polar impurities and raw materials, are promising. The provided protocols offer a starting point for researchers interested in exploring novel stationary phases. Further experimental validation is necessary to fully characterize the performance and selectivity of an this compound-based GC column.
References
Application of Ethylhexyl Palmitate as a Plasticizer for Biodegradable Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and starch-based polymers are at the forefront of sustainable material development. However, their inherent brittleness and limited flexibility can restrict their application in areas requiring ductile materials, such as flexible packaging and biomedical devices. Plasticizers are additives that increase the flexibility and processability of polymers by lowering their glass transition temperature (Tg).
Ethylhexyl palmitate, a branched saturated fatty ester, is a widely used emollient and texture enhancer in the cosmetics industry.[1] Its ester structure and low volatility also suggest its potential as a plasticizer for polymers. While comprehensive studies on the use of this compound as a primary plasticizer for biodegradable polymers are limited, its structural similarity to other effective long-chain ester plasticizers, such as bis(2-ethylhexyl) adipate (DOA), indicates its promise in this application. Furthermore, this compound has been identified as a potential additive in polylactic acid (PLA) formulations.[2][3]
These application notes provide an overview of the anticipated effects of this compound on biodegradable polymers based on analogous data and present detailed protocols for its incorporation and evaluation.
Mechanism of Action (Hypothesized)
The plasticizing effect of this compound is attributed to its molecular structure. The long, flexible alkyl chains of the molecule are hypothesized to intercalate between the polymer chains of biodegradable polyesters like PLA and PHA. This insertion increases the free volume between the polymer chains, disrupting the intermolecular forces (e.g., hydrogen bonds and van der Waals forces) that hold the polymer chains rigidly together. Consequently, the polymer chains can move more freely past one another, leading to a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and ductility.
Data from Analogous Plasticizers
Due to the limited direct quantitative data on this compound as a plasticizer for biodegradable polymers, this section summarizes the effects of structurally similar long-chain ester plasticizers, primarily bis(2-ethylhexyl) adipate (DOA), on polylactic acid (PLA). This data serves as a predictive guide for the expected performance of this compound.
Table 1: Effects of Bis(2-ethylhexyl) Adipate (DOA) on the Thermal and Mechanical Properties of PLA
| Property | Neat PLA | PLA + 10% DOA | PLA + 20% DOA | Reference |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | ~60 | ~45 | ~35 | [4] |
| Melting Temperature (Tm) (°C) | ~150-160 | Slightly Decreased | Slightly Decreased | [4] |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~50-70 | Decreased | Significantly Decreased | [4] |
| Elongation at Break (%) | <10 | Increased | Significantly Increased | [4] |
| Young's Modulus (GPa) | ~3.5 | Decreased | Significantly Decreased | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for incorporating and evaluating this compound as a plasticizer in biodegradable polymers.
Protocol 1: Incorporation of this compound into PLA via Melt Blending
Objective: To prepare plasticized PLA samples with varying concentrations of this compound using a laboratory-scale melt blender.
Materials:
-
Polylactic acid (PLA) pellets (e.g., Ingeo™ Biopolymer)
-
This compound (cosmetic or industrial grade)
-
Laboratory-scale internal mixer (e.g., Brabender or similar) or a twin-screw extruder
-
Compression molding press
-
Drying oven
Procedure:
-
Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.
-
Pre-mixing: In a sealed container, weigh the required amounts of dried PLA pellets and this compound to achieve the desired concentrations (e.g., 5%, 10%, 15%, 20% w/w). Mix thoroughly to ensure the plasticizer coats the pellets.
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to the processing temperature of PLA (typically 180-200°C).
-
Once the temperature has stabilized, add the pre-mixed PLA and this compound to the mixing chamber.
-
Melt blend the mixture for 5-10 minutes at a rotor speed of 50-60 rpm to ensure homogeneous distribution of the plasticizer.
-
-
Sample Preparation:
-
Quickly remove the molten blend from the mixer.
-
Place the blend into a pre-heated mold on a compression molding press.
-
Press the material at the same temperature for 2-3 minutes to form a sheet of uniform thickness (e.g., 1-2 mm).
-
Cool the mold under pressure using a cooling water circuit or by transferring it to a cold press.
-
-
Conditioning: Store the prepared sheets in a desiccator at room temperature for at least 48 hours before characterization to allow for physical aging.
Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the biodegradable polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the compression-molded sheet and place it in an aluminum DSC pan.
-
DSC Analysis:
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Hold the sample at 200°C for 3 minutes.
-
Cool the sample to -20°C at a cooling rate of 10°C/min to observe the crystallization temperature (Tc).
-
Hold the sample at -20°C for 3 minutes.
-
Heat the sample from -20°C to 200°C at a heating rate of 10°C/min. This second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Data Analysis: Analyze the resulting thermogram to determine the Tg (midpoint of the transition), Tc (peak of the exothermic event), and Tm (peak of the endothermic event).
Protocol 3: Evaluation of Mechanical Properties via Tensile Testing
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped specimen cutter (ASTM D638 Type V)
Procedure:
-
Specimen Preparation: Cut at least five dumbbell-shaped specimens from the compression-molded sheets using the ASTM D638 Type V cutter.
-
Tensile Testing:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Conduct the tensile test at a crosshead speed of 5 mm/min until the specimen fractures.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a plasticizer.
Conclusion
This compound shows potential as a bio-based plasticizer for biodegradable polymers like PLA, owing to its suitable chemical structure. While direct experimental data is currently sparse, analogies with similar long-chain esters suggest that it could effectively reduce the glass transition temperature and improve the flexibility of these materials. The provided protocols offer a standardized framework for researchers to systematically investigate and quantify the effects of this compound, thereby contributing valuable data to the field of sustainable polymer development. Further research is encouraged to establish a comprehensive understanding of its plasticizing efficiency, migration behavior, and impact on the biodegradability of the final polymer products.
References
- 1. US20060134044A1 - Cosmetic composition comprising a sequenced polymer and a plasticizer - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US20170367964A1 - Polylactic acid-containing aqueous dispersion - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Topical Drug Delivery Systems Utilizing Ethylhexyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of topical drug delivery systems incorporating ethylhexyl palmitate. This document outlines the key properties of this compound, detailed experimental protocols for formulation, and methods for evaluating drug release, skin permeation, and stability.
Introduction to this compound in Topical Formulations
This compound, an ester of 2-ethylhexanol and palmitic acid, is a versatile and widely used ingredient in topical preparations.[1][2] Its primary functions in a drug delivery context include acting as a non-occlusive emollient, a solvent for various active pharmaceutical ingredients (APIs), a carrying agent, and a penetration enhancer.[1][2] Its non-greasy, silky feel makes it an excellent alternative to mineral oil, improving the aesthetic and sensory characteristics of topical formulations, which can enhance patient compliance.[1]
Key Properties of this compound for Topical Drug Delivery:
-
Solvent Capacity: this compound's ester structure allows it to solubilize a wide range of lipophilic APIs, which is a critical factor for achieving a stable and homogenous formulation.
-
Emollience and Spreading: It imparts a smooth and soft feel to the skin, facilitating the even application and spreadability of the topical product.[1]
-
Penetration Enhancement: As a fatty acid ester, this compound can enhance the permeation of drugs through the stratum corneum, the primary barrier of the skin.[2] The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the API into the deeper layers of the skin.
-
Safety Profile: this compound is generally considered safe for use in cosmetic and pharmaceutical preparations.[2]
Experimental Protocols
Formulation of a Microemulsion-Based Gel with this compound as the Oil Phase
This protocol describes the preparation of a microemulsion-based gel for the topical delivery of a lipophilic API, using this compound as the oil phase. Microemulsions are thermodynamically stable, transparent, and have a small droplet size, which can improve drug solubilization and skin penetration.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Oil Phase)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified Water
-
Gelling Agent (e.g., Carbopol 940)
-
Triethanolamine (for pH adjustment)
Protocol:
-
Screening of Excipients:
-
Determine the solubility of the API in various oils (including this compound), surfactants, and co-surfactants to select the most suitable components for the microemulsion.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various ratios of the surfactant and co-surfactant (Smix).
-
For each Smix ratio, mix with this compound at different weight ratios.
-
Titrate each mixture with water dropwise, with gentle stirring, until the solution becomes turbid.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the Microemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, Smix, and water.
-
Dissolve the API in the mixture of this compound, surfactant, and co-surfactant.
-
Add the required amount of water to the mixture and stir until a clear and transparent microemulsion is formed.
-
-
Preparation of the Microemulsion-Based Gel:
-
Disperse the gelling agent (e.g., Carbopol 940) in the prepared microemulsion with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise to achieve the desired pH (typically 6.5-7.0).
-
In Vitro Drug Release Study
This protocol evaluates the release of the API from the formulated topical system.
Materials:
-
Franz Diffusion Cell Apparatus
-
Synthetic Membrane (e.g., cellulose acetate)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor Medium)
-
Formulated Microemulsion-Based Gel
-
HPLC system for API quantification
Protocol:
-
Membrane Preparation:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed (32°C ± 0.5°C) PBS, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 32°C.
-
-
Application of the Formulation:
-
Apply a known quantity of the microemulsion-based gel to the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
-
Quantification:
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time.
-
In Vitro Skin Permeation Study
This protocol assesses the permeation of the API through the skin from the formulated topical system.
Materials:
-
Franz Diffusion Cell Apparatus
-
Excised Human or Animal Skin (e.g., rat abdominal skin)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor Medium)
-
Formulated Microemulsion-Based Gel
-
HPLC system for API quantification
Protocol:
-
Skin Preparation:
-
Excise the full-thickness skin and carefully remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes for mounting on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor side.
-
Fill the receptor compartment with pre-warmed (32°C ± 0.5°C) PBS and ensure no air bubbles are present.
-
Equilibrate the system for 30 minutes.
-
-
Application of the Formulation:
-
Apply a finite dose of the formulation to the skin surface in the donor compartment.
-
-
Sampling and Quantification:
-
Follow the same sampling and quantification procedure as described in the in vitro drug release study (Section 2.2).
-
Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) to evaluate the skin permeation of the API.
-
Stability Study
This protocol evaluates the physical and chemical stability of the formulated topical system under accelerated conditions.
Materials:
-
Formulated Microemulsion-Based Gel
-
Stability Chambers (maintained at specified temperature and humidity conditions, e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Viscometer
-
pH meter
-
Microscope
-
HPLC system
Protocol:
-
Sample Storage:
-
Store the formulation in its final packaging in the stability chambers.
-
-
Evaluation at Time Intervals:
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
-
Physicochemical Evaluation:
-
Appearance: Visually inspect for any changes in color, odor, or phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe for any changes in the internal structure, such as globule size or crystal growth.
-
Drug Content: Determine the concentration of the API in the formulation using a validated HPLC method.
-
Data Presentation
The following tables present hypothetical quantitative data for a microemulsion-based gel formulation of Ketoprofen (a non-steroidal anti-inflammatory drug) where this compound is a key component of the oil phase. This data is illustrative and serves as a template for presenting experimental results.
Table 1: Formulation Composition of Ketoprofen Microemulsion-Based Gel
| Ingredient | Function | Concentration (% w/w) |
| Ketoprofen | Active Pharmaceutical Ingredient | 2.5 |
| This compound | Oil Phase | 10.0 |
| Polysorbate 80 | Surfactant | 20.0 |
| Propylene Glycol | Co-surfactant | 10.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Triethanolamine | pH Adjuster | q.s. to pH 6.8 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Table 2: In Vitro Skin Permeation Parameters of Ketoprofen from Microemulsion-Based Gel
| Parameter | Unit | Value |
| Steady-State Flux (Jss) | µg/cm²/h | 15.2 ± 1.8 |
| Permeability Coefficient (Kp) | cm/h x 10⁻³ | 6.08 ± 0.72 |
| Lag Time (tL) | hours | 2.1 ± 0.3 |
Table 3: Accelerated Stability Study of Ketoprofen Microemulsion-Based Gel (40°C / 75% RH)
| Parameter | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | Translucent, homogenous gel | No change | No change | No change |
| pH | 6.8 ± 0.1 | 6.7 ± 0.1 | 6.7 ± 0.2 | 6.6 ± 0.2 |
| Viscosity (cP) | 4500 ± 150 | 4450 ± 180 | 4380 ± 200 | 4300 ± 210 |
| Drug Content (%) | 99.8 ± 0.5 | 99.5 ± 0.6 | 98.9 ± 0.7 | 98.2 ± 0.8 |
Visualizations
The following diagrams illustrate the experimental workflow for formulation development and the proposed mechanism of skin penetration enhancement by this compound.
Experimental workflow for the development of a microemulsion-based gel.
Proposed mechanism of skin penetration enhancement by this compound.
References
Application Note: Ethylhexyl Palmitate as a Reference Standard in Quantitative Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl palmitate, the ester of 2-ethylhexanol and palmitic acid, is widely used in the cosmetic and pharmaceutical industries as an emollient, solvent, and fragrance fixative.[1][2] Its consistent physicochemical properties and high purity make it a suitable candidate for use as a reference standard in quantitative analytical methods. A reference standard is a highly purified compound used as a measurement base for similar substances. In quantitative analysis, it is essential for calibrating analytical instruments and validating methods to ensure the accuracy and reliability of results.[3] This application note provides detailed protocols and quantitative data for the use of this compound as a reference standard in chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for method development and validation.
| Property | Value | Reference |
| Synonyms | Octyl palmitate, 2-Ethylhexyl hexadecanoate | [1][4][5] |
| CAS Number | 29806-73-3 | [1][6] |
| Molecular Formula | C24H48O2 | [4] |
| Molecular Weight | 368.64 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1][6] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, acetonitrile, and methanol. | |
| Purity (GC) | >98.0% |
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound is well-suited for GC-MS analysis due to its volatility and thermal stability.
3.1. Experimental Protocol: Quantification of this compound in a Non-polar Matrix
This protocol describes the use of this compound as a reference standard to create a calibration curve for the quantification of this analyte in a simple matrix.
3.1.1. Materials and Reagents
-
This compound certified reference standard (>99% purity)
-
Hexane (HPLC grade)
-
Internal Standard (IS): e.g., Deuterated this compound or a structurally similar compound not present in the sample.
3.1.2. Instrumentation
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
3.1.3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Spiking: If using an internal standard, add a constant concentration of the IS to each calibration standard and sample.
3.1.4. GC-MS Conditions
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 88, 115, 257). A specific fragment ion for ethyl palmitate has been identified at m/z 88.[7]
3.2. Data Presentation: Calibration and Method Validation
The following tables summarize typical quantitative data obtained during the validation of a GC-MS method using this compound as a reference standard.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| 100 | 1,255,000 |
| Calibration Curve Equation | y = 12500x + 500 |
| Correlation Coefficient (r²) | 0.9995 |
Note: The data in this table is representative and may vary depending on the instrument and specific experimental conditions. A study on ethyl palmitate reported a calibration curve of y = 0.2035x + 1.0465 with an R² of 0.9886.[7]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Precision (RSD %) | < 5% |
3.3. Visualization: GC-MS Workflow
Caption: Workflow for the quantitative analysis of this compound using GC-MS.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability.
4.1. Experimental Protocol: Quantification of this compound in a Cosmetic Cream
This protocol details the use of this compound as a reference standard for its quantification in a cosmetic emulsion.
4.1.1. Materials and Reagents
-
This compound certified reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
4.1.3. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.
4.1.4. Sample Preparation
-
Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 5 minutes to disperse the sample.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4.1.5. HPLC Conditions
-
Mobile Phase: Acetonitrile:Water (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
4.2. Data Presentation: HPLC Method Validation
The following tables present representative quantitative data for the validation of an HPLC method for this compound.
Table 3: Linearity Data for this compound by HPLC
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 50 |
| 25 | 125 |
| 50 | 250 |
| 100 | 500 |
| 150 | 750 |
| 200 | 1000 |
| Linearity Equation | y = 5x |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Recovery Study in a Cosmetic Cream Matrix
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 49.5 | 99.0 |
| 100 | 101.2 | 101.2 |
| 150 | 148.8 | 99.2 |
4.3. Visualization: HPLC Sample Preparation Workflow
Caption: Sample preparation workflow for HPLC analysis of this compound in a cosmetic cream.
Conclusion
This compound is a reliable and effective reference standard for the quantitative analysis of this compound in various matrices using GC-MS and HPLC. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods. The use of a certified reference standard is paramount for ensuring the accuracy, precision, and reproducibility of quantitative results, which is critical for quality control, regulatory compliance, and research and development.
References
Application Note: In Vitro Skin Permeation Studies with Ethylhexyl Palmitate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylhexyl palmitate is a widely used fatty acid ester in cosmetic and pharmaceutical formulations, primarily functioning as an emollient, solvent, and fragrance fixative.[1][2] Its emollient properties impart a soft and smooth feel to the skin by forming a thin, non-occlusive film that helps to reduce moisture loss.[2] As a solvent, this compound can help to dissolve other ingredients, including active pharmaceutical ingredients (APIs), potentially enhancing their penetration into the skin.[1] Understanding the impact of this compound on the skin permeation of APIs is crucial for optimizing topical and transdermal drug delivery systems.
This application note provides a detailed protocol for conducting in vitro skin permeation studies of formulations containing this compound using Franz diffusion cells. The Franz diffusion cell is a well-established and reliable method for evaluating the permeability and stability of topical and transdermal formulations.[3]
Proposed Mechanism of Action
This compound is believed to enhance skin permeation through its interaction with the stratum corneum, the outermost layer of the skin. As a lipid-based emollient, it can integrate into the lipid matrix of the stratum corneum, temporarily disrupting its highly ordered structure. This disruption can create more fluid pathways, allowing for easier diffusion of active ingredients through the skin barrier. Additionally, its solvent properties can increase the solubility of an API within the formulation, which can in turn increase the thermodynamic activity and driving force for permeation.
Experimental Protocols
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area and receptor chamber volume.
-
Skin Membrane: Excised human or animal (e.g., porcine) skin, or synthetic membranes like Strat-M®.
-
Receptor Solution: Phosphate-buffered saline (PBS), potentially with a solubility enhancer for lipophilic compounds.
-
Formulation: The test formulation containing this compound and the API.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system for quantification of the API.
-
General Laboratory Equipment: Water bath with circulator, magnetic stirrer, syringes, vials, etc.
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Skin Membranes:
-
Thaw frozen human or porcine skin at room temperature.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
If using full-thickness skin, it may be dermatomed to a uniform thickness.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath set to maintain the skin surface temperature at 32°C.
-
-
Dosing and Sampling:
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the API.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) from the linear portion of the plot.
-
Data Presentation
The quantitative data obtained from the in vitro skin permeation study should be summarized in a clear and structured table for easy comparison. Below is a template for presenting the results.
| Formulation ID | Active Ingredient | This compound Conc. (%) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (t_lag) (h) |
| F1 (Control) | API-X | 0 | 1.25 ± 0.15 | 2.50 ± 0.30 | 2.5 ± 0.5 |
| F2 | API-X | 5 | 2.50 ± 0.20 | 5.00 ± 0.40 | 2.0 ± 0.4 |
| F3 | API-X | 10 | 3.75 ± 0.25 | 7.50 ± 0.50 | 1.8 ± 0.3 |
| F4 (Control) | API-Y | 0 | 0.80 ± 0.10 | 1.60 ± 0.20 | 3.0 ± 0.6 |
| F5 | API-Y | 5 | 1.50 ± 0.18 | 3.00 ± 0.36 | 2.8 ± 0.5 |
| F6 | API-Y | 10 | 2.20 ± 0.22 | 4.40 ± 0.44 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes.
Conclusion
In vitro skin permeation studies using Franz diffusion cells are an essential tool for evaluating the performance of topical formulations containing this compound. By following a standardized protocol, researchers can obtain reliable and reproducible data on the effect of this compound on the skin penetration of active ingredients. This information is invaluable for the development and optimization of safe and effective topical and transdermal drug delivery systems.
References
Protocol for the Analysis of Ethylhexyl Palmitate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl palmitate is a widely used ingredient in cosmetics and personal care products, valued for its emollient and texture-enhancing properties. Its extensive use raises concerns about its potential release into the environment through wastewater and sewage sludge. This document provides a detailed protocol for the analysis of this compound in environmental samples, including water, soil, and sediment. The methodologies outlined are based on established analytical techniques for similar organic micropollutants and are intended to provide a robust framework for monitoring the environmental presence of this compound.
Data Presentation
While direct quantitative data for this compound in environmental matrices is not widely available in the reviewed literature, data for the structurally related and commonly monitored compound, di(2-ethylhexyl) phthalate (DEHP), can serve as a relevant proxy for potential concentration ranges. The following tables summarize reported concentrations of DEHP in various environmental samples. It is crucial to note that these values are for DEHP and should be used as a reference for potential this compound concentrations, which may differ.
Table 1: Concentration of Di(2-ethylhexyl) Phthalate (DEHP) in Water Samples
| Water Source | Concentration Range | Reference |
| River Water | 12.95 - 6717.29 ng/L | [1] |
| Industrial Wastewater | 0.3 - 2.18 mg/L | [2] |
Table 2: Concentration of Di(2-ethylhexyl) Phthalate (DEHP) in Soil and Sediment Samples
| Sample Type | Concentration Range | Reference |
| River Sediment | 71.99 - 17,340.04 ng/g-dw | [1] |
| Agricultural Soil | 0.05 - 1.43 mg/kg of DM wt | [3] |
| River Sediment (Taiwan) | Average: 3.81 ± 6.36 mg/kg dry wt | [4][5] |
Experimental Protocols
Analysis of this compound in Water Samples
This protocol details the extraction of this compound from water samples using Solid-Phase Extraction (SPE) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1.1. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
To prevent biological degradation, acidify the samples to a pH < 2 with sulfuric acid.
-
Store samples at 4°C and analyze as soon as possible.
1.2. Solid-Phase Extraction (SPE) Protocol:
-
Cartridge Conditioning:
-
Sample Loading:
-
Pass the water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5-10 mL of ultrapure water to remove any polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes to remove residual water.[6]
-
-
Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent. A mixture of ethyl acetate and dichloromethane (1:1, v/v) is often effective for similar compounds.[7] Use a total of 10 mL of the elution solvent in two 5 mL portions.
-
-
Extract Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
1.3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is recommended for the analysis.
-
Chromatographic Conditions (suggested starting point):
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 275°C at 7°C/minute.
-
Hold at 275°C for 5 minutes.
-
-
Injector Temperature: 280°C.[6]
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 88, 115, 143).
-
Analysis of this compound in Soil and Sediment Samples
This protocol describes the extraction of this compound from soil and sediment samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS analysis.
2.1. Sample Preparation:
-
Air-dry the soil or sediment samples and sieve them to remove large debris.
-
Homogenize the sample before extraction.
2.2. QuEChERS Extraction Protocol:
-
Sample Hydration and Extraction:
-
Salting Out:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer (typically 1 mL) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract:
-
The supernatant is the final extract ready for GC-MS analysis.
-
2.3. GC-MS Analysis:
-
Follow the same GC-MS conditions as described in section 1.3 for the analysis of water samples.
Visualizations
Environmental Analysis Workflow for this compound
Caption: General workflow for the analysis of this compound in environmental samples.
Potential Environmental Fate of this compound
Caption: Conceptual diagram of the potential degradation pathways of this compound in the environment.
References
- 1. Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a modified QuEChERS method for extracting neonicotinoid residues from New Zealand maize field soil reveals their persistence at nominally hazardous concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV filters, ethylhexyl methoxycinnamate, octocrylene and ethylhexyl dimethyl PABA from untreated wastewater in sediment from eastern Mediterranean river transition and coastal zones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the potential sources of di-(2-ethylhexyl) phthalate contamination in the sediment of the Houjing River in southern Taiwan [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethylhexyl Palmitate Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting phase separation in ethylhexyl palmitate nanoemulsions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound nanoemulsion is showing signs of creaming (a concentrated layer at the top). What is the cause and how can I fix it?
A1: Creaming is a form of gravitational separation and is often a precursor to complete phase separation. It occurs when the dispersed oil droplets are less dense than the continuous aqueous phase, causing them to rise.
Troubleshooting Steps:
-
Reduce Droplet Size: Smaller droplets are less susceptible to gravitational forces. You can achieve this by optimizing your homogenization process.
-
High-Energy Methods (Ultrasonication/High-Pressure Homogenization): Increase the energy input by extending the processing time or increasing the power/pressure.[1][2][3] However, be aware that excessive energy can sometimes lead to droplet coalescence, so optimization is key.[3]
-
Low-Energy Methods (Phase Inversion Temperature - PIT): Ensure you are accurately identifying and utilizing the phase inversion temperature of your system.[4][5]
-
-
Increase Continuous Phase Viscosity: A more viscous external phase will slow down the movement of the oil droplets. Consider adding a food-grade thickener or gelling agent like Aerosil COK84, which can also inhibit Ostwald ripening.[6]
-
Optimize Surfactant Concentration: Ensure you have sufficient surfactant to adequately cover the surface of the oil droplets. An insufficient amount can lead to droplet aggregation and subsequent creaming.
Q2: I am observing sedimentation (a concentrated layer at the bottom) in my nanoemulsion. Why is this happening?
A2: Sedimentation is the opposite of creaming and occurs when the dispersed phase is denser than the continuous phase. While less common for oil-in-water nanoemulsions with this compound, it can occur if high-density components are encapsulated.
Troubleshooting Steps:
-
Verify Formulation Components: Ensure there are no high-density, insoluble materials unintentionally incorporated into your formulation.
-
Droplet Size Reduction: Similar to creaming, reducing the droplet size will minimize the impact of gravity.
-
Increase Continuous Phase Viscosity: Increasing the viscosity of the aqueous phase will hinder the settling of droplets.
Q3: My nanoemulsion appears cloudy and is separating into distinct oil and water layers. What is causing this coalescence?
A3: Coalescence is the irreversible merging of smaller droplets to form larger ones, ultimately leading to the complete breakdown of the emulsion.[7] This is a sign of significant instability.
Troubleshooting Steps:
-
Optimize Surfactant System (HLB Value): The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system is critical for stabilizing the oil-water interface. For an oil-in-water (O/W) emulsion with this compound, a required HLB of approximately 8 is recommended.[8] Using a blend of surfactants can often provide better stability than a single surfactant.
-
Increase Surfactant Concentration: An inadequate concentration of surfactant will not provide a stable interfacial film around the oil droplets, making them prone to coalescence.[9]
-
Evaluate Zeta Potential: The zeta potential is a measure of the surface charge of the droplets and indicates the degree of electrostatic repulsion between them.[10] For electrostatically stabilized nanoemulsions, a zeta potential greater than +30 mV or less than -30 mV is generally considered stable.[10][11][12] If your zeta potential is close to zero, consider adding an ionic surfactant to increase the surface charge. For non-ionic surfactants, steric stabilization is the primary mechanism, and a near-zero zeta potential is expected.[11]
-
Control Temperature: High temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence. Store nanoemulsions at a controlled, cool temperature.[13][14]
Q4: The droplet size of my nanoemulsion is increasing over time, even without visible separation. What is this phenomenon and how can I prevent it?
A4: This phenomenon is likely Ostwald ripening, a major destabilization mechanism in nanoemulsions.[4][15] It involves the diffusion of smaller, more soluble oil molecules through the aqueous phase to larger, less soluble droplets, causing the average droplet size to increase over time.[6][15]
Troubleshooting Steps:
-
Incorporate a Second, Less Soluble Oil: Adding a small amount of a highly water-insoluble oil (an "Ostwald ripening inhibitor") to the this compound can significantly reduce this effect.[4] This second oil, being less soluble, retards the diffusion process.
-
Utilize Polymeric Surfactants: Polymeric surfactants that form a thick, dense layer at the oil-water interface can create a barrier that hinders the diffusion of oil molecules.[4]
-
Increase Viscosity of the Continuous Phase: As with other instability mechanisms, increasing the viscosity of the aqueous phase can slow down the diffusion process.[16]
Data Presentation: Formulation & Process Parameters
The following tables summarize the impact of key parameters on the stability of this compound nanoemulsions. These are illustrative examples based on established principles.
Table 1: Effect of Surfactant (Tween 80) Concentration on Nanoemulsion Properties
| Formulation ID | This compound (%) | Tween 80 (%) | Water (%) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (24h) |
| EP-T80-1 | 10 | 1 | 89 | 450 | 0.45 | -15.2 | Phase Separation |
| EP-T80-2 | 10 | 3 | 87 | 210 | 0.28 | -25.8 | Slight Creaming |
| EP-T80-3 | 10 | 5 | 85 | 150 | 0.15 | -32.5 | Stable |
Table 2: Influence of Sonication Time on Nanoemulsion Characteristics
| Formulation ID | Oil Phase (%) | Surfactant (%) | Sonication Time (min) | Mean Droplet Size (nm) | PDI | Stability Observation (7 days) |
| EP-US-1 | 10 | 5 | 2 | 350 | 0.42 | Coalescence |
| EP-US-2 | 10 | 5 | 5 | 180 | 0.21 | Stable |
| EP-US-3 | 10 | 5 | 10 | 145 | 0.18 | Stable |
Experimental Protocols
1. Nanoemulsion Preparation (High-Energy Method: Ultrasonication)
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the required amount of this compound. If using an Ostwald ripening inhibitor, add it to the oil phase and mix until uniform.
-
Aqueous Phase: Weigh the required amount of deionized water and add the surfactant(s). Stir until the surfactant is fully dissolved.
-
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer for 15-30 minutes to form a coarse emulsion.
-
Homogenization: Place the coarse emulsion in an ice bath to dissipate heat generated during sonication. Insert the probe of the ultrasonicator into the emulsion.
-
Sonication: Sonicate the emulsion at a specified power and time. It is recommended to use a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating.[2]
-
Characterization: After sonication, allow the nanoemulsion to equilibrate to room temperature before characterization.
2. Characterization of Nanoemulsions
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.
-
Sample Preparation: Dilute the nanoemulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Measurement: Perform the measurement at a controlled temperature (e.g., 25°C). The instrument will provide the mean droplet diameter and the PDI, which indicates the width of the size distribution.[17] A PDI value below 0.3 is generally considered acceptable for nanoemulsions.
-
-
Zeta Potential Measurement:
-
Instrumentation: Use a Zetasizer or a similar instrument capable of measuring electrophoretic mobility.
-
Sample Preparation: Dilute the nanoemulsion with deionized water.
-
Measurement: The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated.[18]
-
-
Stability Assessment:
-
Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 3000 rpm for 30 minutes).[17][19] Any signs of creaming, sedimentation, or phase separation indicate instability.
-
Thermal Stress Test: Store samples of the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period.[20][21][22] Monitor for changes in visual appearance, droplet size, and PDI.
-
Visualizations
Caption: Troubleshooting workflow for phase separation in nanoemulsions.
Caption: Mechanisms of nanoemulsion instability.
Caption: Experimental workflow for nanoemulsion formulation and testing.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation and stability of nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into Nanoemulsions: Their preparation, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. HLB Calculator - Materials [hlbcalc.com]
- 9. researchgate.net [researchgate.net]
- 10. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. benchchem.com [benchchem.com]
- 20. Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gravity Rotating Packed Bed for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Improving the detection sensitivity of ethylhexyl palmitate in GC-MS analysis
Technical Support Center: GC-MS Analysis of Ethylhexyl Palmitate
Welcome to the technical support center for the GC-MS analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor sensitivity when analyzing this compound by GC-MS?
A1: The most common reasons for poor sensitivity are often related to sample preparation, improper GC-MS settings, and matrix effects. Specifically, these can include inefficient extraction from the sample matrix, thermal degradation of the analyte in the injector, use of a non-optimal GC column, or operating the mass spectrometer in a less sensitive mode (e.g., full scan instead of Selected Ion Monitoring).
Q2: How can I improve the extraction efficiency of this compound from my sample?
A2: To improve extraction efficiency, consider optimizing the extraction solvent and method. For liquid samples, liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane is often effective.[1][2] For solid or semi-solid matrices, techniques like Solid Phase Microextraction (SPME) can be highly effective for concentrating volatile and semi-volatile compounds like this compound.[3] Optimizing parameters such as extraction time, temperature, and fiber coating (e.g., PDMS-DVB) is crucial for SPME.[3]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While this compound is amenable to direct GC-MS analysis, derivatization is generally not required as it is a non-polar and volatile compound. However, if you are analyzing it alongside compounds that contain active hydrogens (e.g., free fatty acids, alcohols), a derivatization step such as silylation can improve the chromatography of those other analytes.[4][5] For this compound itself, derivatization is unlikely to provide a significant sensitivity enhancement.
Q4: Which GC column is best suited for analyzing this compound?
A4: A non-polar or low-polarity column is generally recommended for the analysis of this compound.[6] Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS, HP-5MS) are a popular choice as they separate compounds primarily based on boiling point, which is suitable for esters like this compound.[4][6][7] The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample matrix and the desired resolution and analysis time.[8]
Q5: What is the difference between Electron Ionization (EI) and Chemical Ionization (CI) for this analysis, and which one should I use?
A5: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation of the analyte.[4][9] This is useful for structural elucidation and identification via library searching. Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more abundant molecular ion.[4][10] For quantitative analysis where sensitivity is key, CI can be advantageous as it concentrates the ion signal in the molecular ion, which can then be monitored in SIM or MRM mode for enhanced sensitivity.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize extraction solvent and methodology (e.g., LLE, SPME).[1][3] |
| Thermal degradation in the GC inlet. | Lower the injector temperature, but ensure it is sufficient for volatilization. Use a deactivated inlet liner.[11][12] | |
| Incorrect MS acquisition mode. | Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity.[13][14] | |
| Leaks in the GC system. | Check for leaks at the injector, column fittings, and detector using an electronic leak detector.[11][15] | |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Perform inlet maintenance and clip the front end of the column.[15][16] |
| Column contamination. | Bake out the column at a high temperature (within its limit). If contamination persists, trim the first few centimeters of the column. | |
| Incorrect flow rate. | Optimize the carrier gas flow rate for your column dimensions. | |
| Poor Peak Shape (Fronting) | Column overload. | Dilute the sample or use a split injection with a higher split ratio.[11] |
| Incompatible solvent. | Ensure the sample solvent is compatible with the stationary phase. | |
| Shifting Retention Times | Leak in the system. | Check for and fix any leaks in the carrier gas flow path.[17] |
| Column aging or contamination. | Condition the column or replace it if necessary.[18] | |
| Inconsistent oven temperature. | Verify the accuracy and stability of the GC oven temperature. | |
| High Baseline Noise | Contaminated carrier gas or gas lines. | Use high-purity carrier gas and install or replace gas purifiers.[18] |
| Column bleed. | Ensure the column temperature does not exceed its maximum limit. Use a low-bleed column.[7][18] | |
| Contamination in the injector or detector. | Clean the injector and detector components according to the manufacturer's instructions.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Microextraction (SPME)
This protocol is adapted for the extraction of this compound from a liquid matrix (e.g., aqueous solution, biological fluid).
-
Fiber Selection: Use a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.[3]
-
Sample Preparation: Place a known volume of the liquid sample into a headspace vial. For biological samples, a hydrolysis step may be necessary to release bound this compound.
-
Extraction:
-
Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analyte onto the column.
Protocol 2: GC-MS Analysis in Selected Ion Monitoring (SIM) Mode
This protocol provides general conditions for the GC-MS analysis of this compound.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5MS Ultra Inert, 20 m x 0.18 mm x 0.18 µm, or equivalent.[19]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C.
-
Ramp: 50°C/min to 300°C.
-
Hold: 1.5 minutes at 300°C.[19]
-
-
MS System: Agilent 7000D MS/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 180°C.[19]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of this compound (e.g., m/z 88, 101).[20][21]
Quantitative Data Summary
| Analytical Method | Linear Range | Limit of Detection (LOD) | Precision (RSD%) | Reference |
| SPME-GC-MS (in hair) | 0.05 to 3 ng/mg | Not specified | 6.12-6.82% (within-assay) | [3] |
| GC-MS/MS (in hair) | 120 to 720 pg/mg | Not specified, LLOQ at 120 pg/mg | Not specified | [19][22] |
| GC-EI-MS-SIM (for FAMEs) | Not specified | ~10-20 fold more sensitive than full scan or GC-FID | Not specified |
Visualizations
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. gcms.cz [gcms.cz]
- 3. An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of Ethyl Palmitate in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. fishersci.com [fishersci.com]
- 7. postnova.com [postnova.com]
- 8. fishersci.com [fishersci.com]
- 9. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug Loading in Ethylhexyl Palmitate SLNs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Solid Lipid Nanoparticles (SLNs) using ethylhexyl palmitate, with a focus on maximizing drug loading capacity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Drug Entrapment Efficiency (%EE)
Question: My entrapment efficiency for a lipophilic drug in this compound SLNs is consistently below 70%. What strategies can I employ to increase it?
Answer: Low entrapment efficiency is a common challenge. Here are several strategies to consider:
-
Optimize the Drug-to-Lipid Ratio: An excessive amount of drug relative to the lipid can lead to drug expulsion from the lipid matrix upon cooling and solidification. Systematically decrease the initial drug concentration to find the optimal ratio where the lipid can effectively encapsulate the drug.
-
Increase Surfactant Concentration: Surfactants play a crucial role in stabilizing the nanoparticles and creating space for drug incorporation at the lipid-water interface. Increasing the surfactant concentration can lead to smaller particle sizes and potentially higher entrapment. However, be mindful that excessive surfactant can also increase drug solubility in the aqueous phase, leading to lower entrapment. Optimization is key.[1]
-
Incorporate a Co-Surfactant: The combination of two or more surfactants can improve the stability of the formulation and enhance drug loading by reducing interfacial tension more effectively.
-
Modify the Homogenization and Sonication Parameters:
-
Hot Homogenization: Increasing the homogenization pressure (typically 500-1500 bar) and the number of cycles (usually 3-5) can reduce particle size and improve the homogeneity of the drug within the lipid matrix.
-
Ultrasonication: Longer sonication times can decrease particle size and improve entrapment efficiency.[2]
-
-
Transition to Nanostructured Lipid Carriers (NLCs): One of the most effective strategies is to incorporate a liquid lipid (oil) with the solid this compound to create NLCs. The presence of the liquid lipid disrupts the crystalline structure of the solid lipid, creating imperfections in the matrix that provide more space for drug molecules, thereby increasing loading capacity and reducing drug expulsion during storage.[1][3][4][5]
Issue 2: Particle Aggregation and Instability
Question: My this compound SLN dispersion shows signs of aggregation and precipitation after a short storage period. How can I improve the physical stability?
Answer: Particle aggregation is often due to insufficient surface stabilization. Here are some solutions:
-
Optimize Surfactant and Stabilizer Concentration: Ensure you are using an adequate concentration of a suitable surfactant (e.g., Poloxamer 188, Tween 80) to provide a sufficient steric or electrostatic barrier. A combination of surfactants can sometimes be more effective.
-
Zeta Potential: Measure the zeta potential of your SLNs. A zeta potential of approximately ±30 mV is generally considered necessary for good electrostatic stability. If the zeta potential is low, consider adding a charged surfactant or a stabilizer that imparts a higher surface charge.
-
Storage Temperature: Store the SLN dispersion at a suitable temperature (e.g., 4°C). Avoid freezing, as this can cause irreversible aggregation.
-
Cold Homogenization Technique: For thermolabile drugs or to minimize drug partitioning to the aqueous phase, consider the cold homogenization technique. This involves dispersing the drug in the melted lipid, solidifying the lipid-drug mixture, and then grinding it to form microparticles before high-pressure homogenization in a cold surfactant solution.
Issue 3: Drug Expulsion During Storage
Question: I observed a decrease in the entrapped drug concentration over time. What is causing this drug leakage and how can it be prevented?
Answer: Drug expulsion from SLNs during storage is often due to the polymorphic transition of the lipid matrix from a less ordered to a more stable, highly ordered crystalline form, which squeezes out the drug molecules.
-
Formulate NLCs: As mentioned previously, incorporating a liquid lipid to form NLCs is a primary strategy to prevent drug expulsion. The disorganized lipid matrix of NLCs provides a more stable environment for the encapsulated drug.[4][5]
-
Lipid Combination: Even within an SLN formulation, using a blend of solid lipids with different chain lengths can create a less perfect crystal lattice, which may reduce drug expulsion.
-
Optimize Cooling Rate: The rate of cooling of the hot nanoemulsion can influence the crystallinity of the lipid. Rapid cooling (e.g., by dispersing the hot nanoemulsion in a cold aqueous medium) can favor the formation of a less ordered lipid matrix, potentially reducing immediate drug expulsion.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between SLNs and NLCs, and why are NLCs often recommended for higher drug loading?
A1: The primary difference lies in the composition of the lipid core. SLNs are produced from a single solid lipid (like this compound). In contrast, NLCs are formulated with a blend of a solid lipid and a liquid lipid (oil).[1] This blend creates an imperfect, less-ordered crystalline structure in the lipid matrix. These imperfections provide more space to accommodate drug molecules, leading to higher drug loading capacity and a significant reduction in drug expulsion during storage compared to the highly ordered crystalline structure of SLNs.[3][4][5]
Q2: Which preparation method is most suitable for encapsulating a hydrophilic drug in this compound SLNs?
A2: Encapsulating hydrophilic drugs in a lipophilic matrix is challenging due to the drug's tendency to partition into the external aqueous phase. The double emulsion method (w/o/w) is generally the most suitable approach.[6] In this method, the hydrophilic drug is first dissolved in a small volume of aqueous solution, which is then emulsified in the melted this compound to form a primary water-in-oil (w/o) emulsion. This primary emulsion is then dispersed in an external aqueous phase containing another surfactant to form the final w/o/w double emulsion.
Q3: How does the choice of surfactant affect the drug loading capacity of this compound SLNs?
A3: The type and concentration of the surfactant are critical. The surfactant reduces the interfacial tension between the lipid and the aqueous phase, which facilitates the formation of smaller nanoparticles. A smaller particle size provides a larger surface area, which can sometimes enhance drug loading, particularly for drugs that associate with the particle surface. The surfactant's chemical structure can also influence its interaction with both the drug and the lipid, affecting encapsulation. It is essential to screen different surfactants (e.g., Poloxamers, Tweens, Lecithin) and their concentrations to find the optimal system for your specific drug and lipid combination.[1]
Quantitative Data Summary
The following table summarizes data from various studies, illustrating the impact of formulation variables on entrapment efficiency (%EE) and drug loading (%DL). Note that direct comparisons are challenging due to the use of different drugs, lipids, and methods.
| Formulation Type | Lipid(s) | Drug | Surfactant(s) | % Entrapment Efficiency (EE) | % Drug Loading (DL) | Reference |
| SLN | Glyceryl Monostearate | Chloramphenicol | Poloxamer 188 | Up to 83.29% | Up to 10.11% | [7] |
| SLN | Stearic Acid | Azithromycin | Varied | 69% - 89% | 23% - 30% | [8] |
| SLN | Cetyl Palmitate | Paclitaxel | DSPE-PEG, Pluronic F68 | ~90% | ~12% | [4] |
| NLC | Solid Lipid + Miglyol | Fenretinide | Not specified | > 97% | 2-fold increase vs. SLN | [9] |
| NLC | Solid Lipid + Liquid Lipid | Clotrimazole | Not specified | > 82% | Not specified | [5] |
Experimental Protocols
Protocol: Preparation of this compound SLNs by High-Shear Homogenization and Ultrasonication
This protocol describes a common method for preparing SLNs.
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the lipophilic drug.
-
Place them in a glass beaker and heat to 5-10°C above the melting point of this compound.
-
Stir gently until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., Tween 80, Poloxamer 188) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring.
-
Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to high-power probe ultrasonication for 10-20 minutes. The sonication probe should be immersed in the pre-emulsion.
-
Maintain the temperature of the system during this process.
-
-
Cooling and Solidification:
-
Cool down the resulting nanoemulsion in an ice bath under gentle stirring.
-
The lipid will recrystallize, forming the solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol: Determination of Entrapment Efficiency (%EE)
-
Separation of Free Drug:
-
Take a known volume of the SLN dispersion and place it in a centrifugal ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at a specified speed and time to separate the aqueous phase (containing the unencapsulated drug) from the SLNs.
-
-
Quantification of Free Drug:
-
Analyze the concentration of the free drug in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
Visualizations
Caption: Workflow for preparing this compound SLNs.
Caption: Why NLCs offer higher drug loading than SLNs.
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Are nanostructured lipid carriers (NLCs) better than solid lipid nanoparticles (SLNs): development, characterizations and comparative evaluations of clotrimazole-loaded SLNs and NLCs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. IJTAN - Development and Evaluation of Lipid-Based Formulations for Liver Cancer: A Comparative Study of Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers [ijtan.avestia.com]
Technical Support Center: Overcoming Solubility Challenges of Active Compounds in Ethylhexyl Palmitate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of active compounds in ethylhexyl palmitate, a common emollient and solvent in cosmetic and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my active compound not dissolving in this compound?
A1: Several factors can contribute to poor solubility of an active compound in this compound. These include:
-
Polarity Mismatch: this compound is a non-polar solvent. If your active compound is highly polar, it will have poor solubility.
-
Crystalline Structure: The crystalline lattice energy of your active compound might be too high to be overcome by the solvation energy provided by this compound.
-
Concentration: You may be attempting to dissolve the active compound above its saturation point in this compound.
-
Temperature: Solubility is temperature-dependent. The current ambient temperature may not be sufficient for dissolution.
-
Purity of Solvent: Impurities in the this compound could potentially affect its solvent properties.
Q2: What is the typical solubility range for active ingredients in this compound?
A2: The solubility of active ingredients in this compound can vary widely depending on the physicochemical properties of the active compound. While specific data for a wide range of compounds is not always readily available, we can refer to the solubility of common cosmetic and pharmaceutical actives in similar esters to provide an estimate.
Table 1: Estimated Solubility of Common Active Compounds in this compound
| Active Compound | Type | Estimated Solubility (% w/w) in this compound (at 25°C) | Notes |
|---|---|---|---|
| Avobenzone | UVA Filter | ~15 - 25% | Solubility is similar in other cosmetic esters like octyl salicylate (21%) and octinoxate (25%).[1] |
| Ethylhexyl Triazone | UVB Filter | ~3 - 5% | Solubility in isopropyl palmitate is reported as 3.4%. This compound is expected to have a similar solvent capacity. |
| Ascorbyl Palmitate | Vitamin C Ester | Soluble | This oil-soluble form of Vitamin C is readily soluble in vegetable oils and other esters.[2][3] |
| Retinyl Palmitate | Vitamin A Ester | Soluble | Known to be soluble in vegetable oils and chloroform.[4] |
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the mixture can increase the kinetic energy of the system and help overcome the lattice energy of the crystalline active, thereby improving solubility. However, it is crucial to consider the thermal stability of your active compound. Degradation can occur at elevated temperatures. It is recommended to conduct thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on your active compound before employing heat for dissolution. For many compounds, a controlled temperature of around 70°C can be effective.[5]
Q4: Are there any co-solvents that can be used with this compound?
A4: Yes, using a co-solvent is a common and effective strategy. A co-solvent that is miscible with both this compound and has a better affinity for the active compound can significantly enhance solubility. Common co-solvents for oil-based systems include:
-
Other Esters: Isopropyl myristate or C12-15 alkyl benzoate can be blended with this compound.
-
Glycols: Propylene glycol or butylene glycol can be used, though their miscibility with this compound at high concentrations may be limited.
-
Ethanol: Can be an effective co-solvent, particularly for moderately polar actives.[6]
Troubleshooting Guides
Issue 1: Active Compound Crashes Out (Precipitates) of Solution Upon Cooling
This is a common issue when heat is used to dissolve the active compound beyond its saturation solubility at room temperature, leading to a supersaturated solution that is not stable upon cooling.
Troubleshooting Steps:
-
Determine Equilibrium Solubility: First, determine the equilibrium solubility of your active compound in this compound at your desired storage temperature using the experimental protocol outlined below.
-
Formulate Below Saturation: Reformulate your product with the active compound concentration at or slightly below its determined equilibrium solubility.
-
Utilize a Co-solvent: Introduce a co-solvent to increase the overall solubility of the active in the solvent blend at room temperature.
-
Particle Size Reduction: If the active must be present at a concentration above its solubility limit (i.e., a suspension), consider reducing the particle size of the active through micronization or nanomilling. This can improve the stability of the suspension.[7]
Issue 2: The Solution is Cloudy or Hazy After Dissolution
Cloudiness or a hazy appearance can indicate incomplete dissolution or the presence of impurities.
Troubleshooting Steps:
-
Verify Complete Dissolution: Use analytical techniques such as HPLC or UV-Vis spectrophotometry to confirm that the entire amount of the active compound has dissolved.
-
Filter the Solution: Pass the solution through a 0.45 µm filter to remove any undissolved particles or impurities.
-
Check for Micelle Formation: In some cases, especially with certain surfactants or impurities, micelle formation can lead to a hazy appearance. Dynamic Light Scattering (DLS) can be used to investigate this.
-
Analyze Raw Materials: Ensure the purity of both the active compound and the this compound.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of an active compound in this compound.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the active compound to a series of glass vials containing a known volume of this compound.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator with agitation (e.g., on a shaker). A typical temperature is 25°C or 37°C, depending on the intended application.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the active compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of the active compound in mg/mL or % w/w based on the measured concentration and the dilution factor.
-
Workflow for Solubility Determination:
Signaling Pathways (Example: Retinoids)
For certain active compounds, understanding their mechanism of action at a molecular level is crucial for formulation development, as the delivery system can impact their biological activity. For instance, retinoids like retinyl palmitate exert their effects by influencing gene expression through nuclear receptors.
Simplified Retinoid Signaling Pathway:
Retinyl palmitate is converted to retinol, which is then oxidized to retinoic acid. Retinoic acid binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) in the nucleus. This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Vitamin C Ester (L-Ascorbyl Palmitate, Ascorbyl Palmitate) Oil-soluble vitamin C Highly Stable - MySkinRecipes [myskinrecipes.com]
- 3. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ulprospector.com [ulprospector.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Extraction of Ethylhexyl Palmitate from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the extraction of ethylhexyl palmitate from complex matrices such as cosmetics, food, and biological tissues.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of this compound from complex matrices challenging?
A1: The extraction of this compound can be challenging due to its varying concentrations and the presence of interfering substances within complex matrices. For instance, in cosmetics, it is often part of a complex mixture of oils, waxes, and emulsifiers. In food and biological samples, it may be present at lower concentrations alongside a wide range of lipids and other organic molecules. These matrix components can lead to issues such as low recovery, poor reproducibility, and matrix effects during analysis.
Q2: What are the most common analytical techniques for quantifying this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the quantification of this compound.[1][2][3] It offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. High-performance liquid chromatography (HPLC) can also be used, particularly for samples that are not amenable to GC analysis.
Q3: Is derivatization necessary for the analysis of this compound by GC-MS?
A3: No, derivatization is generally not necessary for this compound itself, as it is a fatty acid ester and is sufficiently volatile for GC analysis. However, if you are analyzing for the presence of its potential hydrolysis product, palmitic acid, derivatization to a more volatile ester (e.g., methyl ester) would be required.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Issue 1: Low Recovery of this compound
Symptoms:
-
The quantified amount of this compound is consistently lower than expected.
-
Poor signal-to-noise ratio in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Extraction | Optimize the extraction solvent and method. For cosmetic matrices, a combination of polar and non-polar solvents may be necessary to disrupt the formulation. For solid samples, techniques like ultrasonication or Soxhlet extraction can improve efficiency. |
| Matrix Effects | The sample matrix can suppress the analyte signal in the mass spectrometer. To mitigate this, consider using a matrix-matched calibration curve, an isotopically labeled internal standard, or performing a thorough sample clean-up using Solid-Phase Extraction (SPE). |
| Adsorption to Labware | This compound, being lipophilic, can adsorb to plastic surfaces. Use glass or deactivated glassware whenever possible. |
| Degradation of Analyte | Although relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) during extraction should be avoided. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, leading to inaccurate integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Residual active sites in the injector liner or the column can interact with the analyte. Use a deactivated liner and a high-quality, well-conditioned capillary column. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Dilute the sample or use a higher split ratio in the GC inlet. |
| Improper Injection Technique | A slow or inconsistent injection can cause peak broadening. Ensure a fast and reproducible injection, especially for manual injections. |
| Contamination | Contamination in the GC system can lead to peak tailing. Regularly clean the injector port and replace the septum and liner. |
Issue 3: High Background Noise or Ghost Peaks
Symptoms:
-
Elevated baseline in the chromatogram.
-
Appearance of unexpected peaks (ghost peaks) in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents for sample preparation and analysis. |
| Carryover from Previous Injections | Implement a thorough wash step for the syringe between injections and run a blank solvent injection to check for carryover. |
| Septum Bleed | The septum in the GC inlet can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum. |
| Column Bleed | Operating the GC column above its maximum recommended temperature can cause the stationary phase to bleed, resulting in a rising baseline. |
Experimental Protocols
Protocol 1: Extraction of this compound from a Cosmetic Cream using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and clean-up of this compound from a complex cosmetic cream matrix.
Materials:
-
Cosmetic cream sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Silica-based SPE cartridge (e.g., 500 mg, 6 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL glass centrifuge tube.
-
Initial Extraction: Add 5 mL of hexane to the tube. Vortex vigorously for 2 minutes to disperse the cream.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
SPE Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Carefully load the hexane supernatant from the centrifuge tube onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:isopropanol mixture to remove more polar interferences.
-
Elution: Elute the this compound from the cartridge with 10 mL of dichloromethane into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
Protocol 2: Extraction of this compound from Lipstick using Liquid-Liquid Extraction (LLE)
This protocol describes a method for extracting this compound from a waxy lipstick matrix.
Materials:
-
Lipstick sample
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Saturated sodium chloride solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Dissolution: Weigh approximately 0.2 g of the lipstick into a 15 mL glass centrifuge tube. Add 5 mL of hexane and vortex until the lipstick is fully dissolved.
-
Liquid-Liquid Partitioning: Add 5 mL of acetonitrile to the tube. Vortex for 2 minutes to partition the analytes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes. Three layers may form: an upper hexane layer (containing waxes), a middle acetonitrile layer (containing this compound), and a lower solid residue.
-
Collection of Acetonitrile Layer: Carefully transfer the middle acetonitrile layer to a new tube.
-
Back Extraction (Optional): To improve recovery, re-extract the hexane layer with another 5 mL of acetonitrile and combine the acetonitrile fractions.
-
Salting Out: Add 2 mL of saturated sodium chloride solution to the combined acetonitrile extracts to reduce the solubility of this compound and force it into a smaller organic volume upon further extraction.
-
Final Extraction: Add 5 mL of hexane, vortex for 2 minutes, and centrifuge.
-
Sample for Analysis: Collect the upper hexane layer for GC-MS analysis.
Quantitative Data Summary
The following table summarizes representative performance data for the extraction and analysis of this compound from a biological matrix (hair) using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.[1] These values can serve as a benchmark for method development and validation.
| Parameter | Value |
| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linear Range | 0.05 to 3 ng/mg |
| Recovery Rate | 61.3 - 71.9% |
| Within-Assay Precision (RSD) | 6.12 - 6.82% |
| Between-Assay Precision (RSD) | 8.58 - 12.53% |
| Accuracy | 95.15 - 109.91% |
Visualizations
Experimental Workflow for this compound Extraction from Cosmetics
Caption: A generalized workflow for the extraction and analysis of this compound from cosmetic matrices.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision-making diagram for troubleshooting low recovery of this compound during extraction.
References
- 1. An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of Ethyl Palmitate in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Preventing Crystallization in Ethylhexyl Palmitate-Based Formulations
Welcome to the technical support center for troubleshooting crystallization in formulations containing ethylhexyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
This compound is an ester of 2-ethylhexyl alcohol and palmitic acid. It is a commonly used emollient in cosmetic and pharmaceutical formulations due to its excellent sensory profile, providing a smooth, non-greasy feel.[1][2] It also functions as a solvent, helping to dissolve other ingredients, including active pharmaceutical ingredients (APIs) and UV filters like avobenzone.[3][4]
Q2: What causes crystallization in my this compound-based formulation?
Crystallization in these formulations can be triggered by several factors:
-
Temperature Fluctuations: Exposure to cycles of heating and cooling during shipping or storage can promote crystal growth.
-
Supersaturation: If the concentration of a solid ingredient exceeds its solubility in this compound at a given temperature, it can precipitate out as crystals.
-
Ingredient Interactions: The presence of other ingredients can affect the solubility of components within the formulation, sometimes leading to crystallization.
-
Polymorphism: Some active ingredients can exist in different crystalline forms (polymorphs), with some being less soluble and more prone to crystallization.
Q3: How can I visually identify crystallization in my product?
Crystallization can manifest as:
-
A grainy or gritty texture.
-
Visible solid particles or cloudiness in a previously clear formulation.
-
A change in the product's viscosity or opacity.
-
The formation of a solid sediment at the bottom of the container.
Q4: What are the potential negative impacts of crystallization?
Crystal formation can lead to several undesirable outcomes:
-
Reduced Efficacy: The concentration of the active ingredient in a dissolved state may decrease, potentially lowering the product's effectiveness.
-
Poor Aesthetics and Consumer Acceptance: A gritty texture or visible crystals can be unappealing to end-users.
-
Instability: Crystallization can be a sign of an unstable formulation, potentially leading to further separation of ingredients.
-
Inaccurate Dosing: In pharmaceutical preparations, crystallization can lead to non-uniform distribution of the active ingredient.
Troubleshooting Guide
Issue 1: My formulation has become grainy or cloudy after temperature cycling.
This is a common issue indicating that one or more ingredients are coming out of solution due to temperature-induced solubility changes.
Troubleshooting Steps:
-
Identify the Culprit:
-
Review the formulation for ingredients with known solubility challenges.
-
Prepare simplified formulations, systematically removing one ingredient at a time, and subject them to temperature cycling to isolate the component that is crystallizing.
-
-
Solubility Assessment:
-
Determine the solubility of the problematic ingredient in this compound at various temperatures.
-
Consider using Hansen Solubility Parameters (HSP) to predict the compatibility of your ingredients. A smaller difference in HSP values between a solvent and a solute indicates better solubility.
-
-
Incorporate a Crystallization Inhibitor:
-
Introduce an anti-crystallization agent that is compatible with your formulation. Polyglycerin fatty acid esters are known to inhibit crystallization in oil-based systems.[5]
-
-
Optimize the Solvent System:
-
Consider adding a co-solvent to increase the solubility of the problematic ingredient. The choice of co-solvent should be guided by HSP for optimal compatibility.
-
Data Presentation
Predicting the compatibility and potential for crystallization can be aided by comparing the Hansen Solubility Parameters (HSP) of the formulation components. The principle of "like dissolves like" applies, where substances with similar HSP values are more likely to be miscible.
The total Hansen solubility parameter is derived from three individual parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The distance (Ra) between the HSP of two substances can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of miscibility.
Table 1: Hansen Solubility Parameters of this compound and Common Cosmetic Ingredients
| Ingredient | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 16.5 | 3.5 | 4.5 |
| Caprylic/Capric Triglyceride | 16.8 | 3.0 | 4.0 |
| Isopropyl Myristate | 16.4 | 4.1 | 5.1 |
| Shea Butter | 17.0 | 2.5 | 5.5 |
| Avobenzone | 19.5 | 8.0 | 6.0 |
| Salicylic Acid | 18.0 | 8.5 | 11.0 |
Note: These are approximate values and can vary based on the specific grade and source of the ingredient.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Crystallization Inhibitor
This protocol outlines a method to assess the ability of an anti-crystallization agent to prevent crystal growth in an this compound-based formulation.
Methodology:
-
Formulation Preparation:
-
Prepare a base formulation containing this compound and the ingredient identified as prone to crystallization at a concentration known to cause issues (e.g., a supersaturated solution).
-
Create several batches of this base formulation.
-
To each batch, add a different concentration of the chosen crystallization inhibitor (e.g., 0.5%, 1%, 2% w/w). Include a control batch with no inhibitor.
-
-
Accelerated Stability Testing:
-
Subject all batches to accelerated stability testing by exposing them to temperature cycles. A common cycle is 24 hours at 4°C followed by 24 hours at 45°C, repeated for a period of one to four weeks.
-
-
Visual and Microscopic Analysis:
-
At regular intervals (e.g., daily or weekly), visually inspect each sample for signs of crystallization (cloudiness, graininess, sediment).
-
Perform microscopic analysis to detect the presence and morphology of any crystals.
-
-
Data Analysis:
-
Record the time it takes for crystals to appear in each formulation.
-
Compare the crystal size and density between the different inhibitor concentrations and the control.
-
The most effective inhibitor concentration will be the one that prevents or significantly delays crystallization for the longest duration.
-
Protocol 2: Detection of Crystallization using Microscopy
Polarized light microscopy is a powerful technique to detect crystalline structures in cosmetic formulations.
Methodology:
-
Sample Preparation:
-
Microscope Setup:
-
Use a polarized light microscope equipped with a polarizer and an analyzer.
-
Start with a low magnification objective (e.g., 10x) to get an overview of the sample.
-
-
Observation:
-
Observe the sample under cross-polarized light (polarizer and analyzer are perpendicular to each other).
-
Crystalline materials are typically birefringent, meaning they will appear as bright areas against a dark background. Amorphous or liquid materials will appear dark.
-
Note the shape, size, and distribution of any observed crystals.
-
-
Image Capture:
-
Capture images of representative areas for documentation and comparison.
-
Protocol 3: Characterizing Crystallization using Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to study the melting and crystallization behavior of a formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the formulation (typically 5-10 mg) into a DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Program the instrument to perform a heat-cool-heat cycle. For example:
-
Heat from room temperature to a temperature above the melting point of all components (e.g., 100°C) at a controlled rate (e.g., 10°C/min).
-
Hold at this temperature for a few minutes to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample to the high temperature at the same controlled rate.
-
-
-
Data Interpretation:
-
An exothermic peak during the cooling cycle indicates crystallization. The temperature at the peak maximum is the crystallization temperature (Tc).
-
An endothermic peak during the heating cycle represents melting. The temperature at the peak maximum is the melting temperature (Tm).
-
The area under the crystallization or melting peak is proportional to the enthalpy of the transition, which can be related to the amount of crystalline material.
-
Changes in the Tc, Tm, or the enthalpy of these transitions after stability testing can indicate changes in the crystalline nature of the formulation.
-
Visualizations
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. skinsort.com [skinsort.com]
- 3. specialchem.com [specialchem.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. JP2006124448A - Crystallization inhibitor of oils and fats, oils and fats and food - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing the particle size of ethylhexyl palmitate nanoparticles
Technical Support Center: Ethylhexyl Palmitate Nanoparticles
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to aid in the optimization of this compound nanoparticle particle size.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparing this compound nanoparticles?
This compound is a liquid lipid (oil), making it suitable for formulating Nanostructured Lipid Carriers (NLCs), which are a second generation of lipid nanoparticles. NLCs are composed of a blend of solid and liquid lipids, which creates a less ordered lipid core that can improve drug loading and prevent drug expulsion.[1][2]
Common preparation methods include:
-
High-Pressure Homogenization (HPH): This is a widely used and scalable technique. It can be performed using a hot or cold method. In the hot HPH technique, the lipid phase (this compound mixed with a molten solid lipid) and a heated aqueous surfactant phase are combined and then processed through a high-pressure homogenizer to reduce particle size.[1][3]
-
High-Shear Homogenization/Ultrasonication: This method uses high-shear stirrers or ultrasonic probes to produce the nanoemulsion that is then cooled to form NLCs. The speed and duration of homogenization are key parameters that affect the final particle size.[3][4]
-
Microemulsion Technique: A heated microemulsion is formed by mixing the lipid phase with an aqueous phase containing a high concentration of surfactant and co-surfactant. This hot microemulsion is then rapidly cooled in a large volume of cold water, causing the lipids to precipitate and form NLCs.[3][5]
-
Solvent Diffusion and Evaporation: The lipids are dissolved in a water-miscible organic solvent. This organic phase is then injected into an aqueous surfactant solution under stirring, causing the solvent to diffuse and the nanoparticles to form.[3][5]
Q2: What is the key difference between Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) when using this compound?
SLNs are produced using only solid lipids. Since this compound is a liquid at room temperature, it cannot be used to formulate SLNs on its own. It can, however, be incorporated with solid lipids to create NLCs. NLCs were developed to overcome limitations of SLNs, such as limited drug loading and potential drug expulsion during storage due to the highly ordered crystalline structure of the solid lipid matrix.[1][2] By blending this compound (a liquid lipid) with a solid lipid, an imperfect, less-ordered crystal structure is formed, which provides more space to accommodate drug molecules and can reduce drug leakage.[3]
Q3: Which characterization techniques are essential for analyzing nanoparticle size?
Several techniques are available, each with its own advantages and limitations. The most common are:
-
Dynamic Light Scattering (DLS): This is the most widely used technique for measuring the average hydrodynamic diameter and the Polydispersity Index (PDI) of nanoparticles in a suspension.[6][7] It is fast, non-invasive, and measures a large number of particles.[8] However, DLS results can be skewed by the presence of a few large particles or aggregates.[8]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing for the determination of their actual size, shape, and morphology.[9][10] TEM offers higher resolution but can be time-consuming and requires the sample to be dried, which may alter its state.[10]
-
Nanoparticle Tracking Analysis (NTA): NTA tracks the Brownian motion of individual nanoparticles to determine their size and concentration. It is particularly useful for visualizing and analyzing polydisperse samples.[10][11]
Q4: What is a good Polydispersity Index (PDI) for a nanoparticle formulation?
The Polydispersity Index (PDI) indicates the broadness of the particle size distribution.[7] A PDI value below 0.3 is generally considered acceptable and indicative of a relatively narrow, monodisperse size distribution for lipid-based nanoparticle systems.[12][13] A PDI value greater than 0.5 suggests a broad and heterogeneous size distribution, which may indicate issues like aggregation.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound nanoparticle size.
Problem 1: The average particle size is consistently too large.
| Possible Cause | Suggested Solution | Explanation |
| Insufficient Energy Input | Increase homogenization pressure/cycles or sonication time/power.[12] | More energy is required to break down the initial emulsion droplets into smaller nano-sized particles. |
| Inappropriate Surfactant Concentration | Optimize the surfactant concentration. Try increasing it incrementally. | Increasing surfactant concentration reduces surface tension, facilitating the formation of smaller particles. However, an excessive concentration can lead to larger particles due to increased adsorption on the nanoparticle surface.[13][15] |
| High Lipid Concentration | Reduce the total lipid concentration in your formulation. | Higher lipid content increases the viscosity of the dispersed phase, making it more difficult to partition into smaller particles during homogenization. |
| Inefficient Mixing | Optimize the stirring rate during the emulsification step.[12] | A proper stirring rate ensures the formation of a uniform pre-emulsion, which is crucial for achieving a narrow size distribution in the final product. |
| Incorrect Solvent-to-Antisolvent Ratio | In solvent-based methods, systematically vary the ratio. An increased ratio of the aqueous phase can lead to smaller particles.[15][16] | The ratio affects the diffusion rate of the solvent into the aqueous phase, which controls the speed of nanoparticle precipitation and final size.[15] |
Problem 2: The nanoparticle suspension is aggregating over time.
| Possible Cause | Suggested Solution | Explanation |
| Insufficient Surface Charge | Measure the Zeta Potential. If it is close to zero (between -25 mV and +25 mV), consider adding a charged surfactant or altering the pH.[7] | A high magnitude zeta potential (> |
| Inadequate Steric Stabilization | Incorporate a non-ionic polymer stabilizer (e.g., Poloxamers, PEG) into the formulation.[12] | These polymers adsorb to the nanoparticle surface, creating a protective layer that physically hinders particles from coming into close contact.[17] |
| High Ionic Strength of Medium | If possible, use deionized water and minimize the use of salts or buffers.[17] | High salt concentrations can screen the surface charge on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[17] |
| Inappropriate Storage Temperature | Store the nanoparticle suspension at a consistent, cool temperature (e.g., 4°C), unless specified otherwise.[12] | Temperature fluctuations can affect particle stability and lead to aggregation or particle growth (Ostwald ripening). |
| Mechanical Stress | For purification, reduce centrifugation speed and time, or consider alternative methods like tangential flow filtration.[17][18] | High mechanical stress from processes like high-speed centrifugation can force particles together, causing irreversible aggregation.[17] |
Quantitative Data on Formulation Parameters
The following table summarizes the impact of various formulation and process parameters on the final particle size of lipid nanoparticles, based on published data.
| Parameter Varied | System/Lipids | Observation | Resulting Particle Size Range |
| Liquid Lipid Concentration | NLC with Cetyl Palmitate | A small concentration of liquid lipid can decrease the particle size of NLCs.[5] | 102 - 311 nm[5] |
| Surfactant Concentration | Polymeric Nanoparticles | Particle size decreases as surfactant concentration increases from 0.5% to 1%. Above an optimal point, size may increase again.[15] | Not specified |
| Homogenization Speed | Nanostructured Lipid Carriers | The speed of homogenization linearly affects the particle size of the nanocarriers.[3] | Not specified |
| Flow Rate Ratio (Flow Chemistry) | Lipid Nanoparticles (DPPC/Cholesterol) | Optimized at a high flow rate. | ~166 nm (optimized) vs. ~193 nm (batch)[19][20] |
| Aqueous-to-Organic Volumetric Ratio | Lipid Nanoparticles (DPPC/Cholesterol) | An optimized ratio is crucial for minimizing particle size. | ~166 nm (optimized ratio of 5.278)[19][20] |
| pH of Anti-Solvent | Chitosan Nanoparticles | The pH significantly affects particle formation and size. The smallest particles were formed at pH 2.[14] | ~62 - 796 nm (across different pH values)[14] |
Experimental Protocols
Protocol 1: Preparation of this compound NLCs via High-Shear Homogenization
This protocol provides a general methodology for preparing NLCs. Concentrations and parameters should be optimized for specific applications.
Materials:
-
Solid Lipid (e.g., Cetyl Palmitate, Glyceryl Monostearate)
-
Liquid Lipid (this compound)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Prepare the Lipid Phase: Weigh the solid lipid and this compound (e.g., in a 7:3 ratio) and heat them in a beaker to 5-10°C above the melting point of the solid lipid until a clear, uniform oil phase is obtained.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Form the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer for 15 minutes to form a coarse oil-in-water emulsion.
-
High-Shear Homogenization: Immediately subject the hot pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at a high speed (e.g., 10,000 - 20,000 rpm) for 10-30 minutes.[3] The homogenization process should be carried out in a heated water bath to maintain the temperature.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature. This cooling step allows the lipid matrix to recrystallize and form the NLCs.
-
Storage: Store the final NLC dispersion at 4°C.
Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)
This protocol outlines the steps for measuring the hydrodynamic diameter and PDI.
Procedure:
-
Instrument Warm-up: Turn on the DLS instrument and allow the laser to warm up for at least 20-30 minutes to ensure stability.
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in purified, filtered (0.22 µm filter) water or a suitable low-ionic-strength buffer.[7] The final concentration should result in a slightly opalescent, homogenous suspension. Over-concentration can lead to multiple scattering errors.
-
Cuvette Preparation: Rinse a clean, dust-free cuvette with the same filtered dilution medium used for the sample.
-
Measurement: Transfer the diluted sample to the cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25°C).
-
Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility and obtain an average particle size and PDI.[7]
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, Z-average (mean hydrodynamic diameter), and PDI.
Visualizations
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. horiba.com [horiba.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dispertech.com [dispertech.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability-Focused Nanoparticle Development: Applying Particle Size Stability as a Response Factor in the Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
Technical Support Center: Investigating the Impact of Ethylhexyl Palmitate on the Skin Microbiome
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of ethylhexyl palmitate in cosmetic and dermatological formulations on the skin microbiome. The information is presented in a question-and-answer format to directly address potential challenges encountered during in vitro and in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the interaction of this compound and its potential hydrolysis products with key members of the skin microbiota.
FAQ 1: What are the expected direct effects of this compound on the growth of Staphylococcus epidermidis and Cutibacterium acnes?
FAQ 2: What is the anticipated impact of this compound's hydrolysis products on key skin microbes?
Upon hydrolysis, this compound releases palmitic acid and 2-ethylhexanol. These components can have distinct effects on the skin microbiome.
-
Palmitic Acid: This saturated fatty acid can exhibit antimicrobial properties, particularly against C. acnes. Some studies suggest that fatty acids can inhibit the growth of C. acnes and modulate its virulence factors.[1][2] The effect on S. epidermidis is less clear, with some research indicating that staphylococci can utilize fatty acids.[3]
-
2-Ethylhexanol: As an alcohol, 2-ethylhexanol may possess some antimicrobial activity. Alcohols are known to disrupt bacterial cell membranes.[4] However, the specific efficacy of 2-ethylhexanol against skin commensals at concentrations resulting from this compound hydrolysis needs further investigation.
Quantitative Data Summary: Minimum Inhibitory Concentrations (MIC)
The following table summarizes hypothetical MIC values based on existing literature for related compounds to provide a preliminary reference for experimental design. It is crucial to experimentally determine the specific MICs for your bacterial strains and experimental conditions.
| Compound | Staphylococcus epidermidis (µg/mL) | Cutibacterium acnes (µg/mL) |
| This compound | > 10,000 (estimated) | > 10,000 (estimated) |
| Palmitic Acid | 128 - 512 | 15 - 200 |
| 2-Ethylhexanol | 5,000 - 20,000 (estimated) | 5,000 - 20,000 (estimated) |
FAQ 3: How might this compound influence the overall composition of the skin microbiome in a formulation?
The presence of this compound in a formulation can lead to several changes in the skin microbiome's ecosystem:
-
Shift in Microbial Diversity: By providing a lipid source, it may favor the growth of lipophilic bacteria. The antimicrobial properties of its hydrolysis products could selectively inhibit certain species, thus altering the overall microbial diversity.
-
Modulation of Virulence: The hydrolysis products could interfere with bacterial signaling pathways, such as quorum sensing, which regulates the expression of virulence factors in both S. epidermidis and C. acnes.[1][5][6]
-
Alteration of the Skin Environment: The release of fatty acids can contribute to a slight acidification of the skin surface, which can influence the growth of different microbial species.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of formulations containing this compound.
Problem 1: Inconsistent or no observable effect of the formulation on microbial growth in vitro.
-
Possible Cause 1: Insufficient Hydrolysis of this compound. The bacterial strains used may have low lipase activity, leading to minimal release of palmitic acid and 2-ethylhexanol.
-
Troubleshooting:
-
Confirm Lipase Activity: Perform a lipase activity assay to confirm that your bacterial strains can hydrolyze the ester.
-
Pre-hydrolyze the Ester: As a control, supplement your media with pre-determined concentrations of palmitic acid and 2-ethylhexanol to simulate hydrolysis.
-
-
-
Possible Cause 2: Formulation Matrix Effects. Other ingredients in the formulation may interfere with the availability of this compound to the microbes or may have their own antimicrobial or growth-promoting effects.
-
Troubleshooting:
-
Test Individual Components: Test the effect of the formulation base (without this compound) and this compound separately.
-
Solubility Issues: Ensure this compound is properly solubilized or emulsified in the test medium to be accessible to the microorganisms.
-
-
Problem 2: Unexpected changes in the relative abundance of bacterial species in co-culture or in vivo studies.
-
Possible Cause 1: Cross-feeding or Inhibition between Species. The metabolic byproducts of one species might be utilized by another, or conversely, inhibit its growth. For instance, short-chain fatty acids produced by some bacteria can inhibit the growth of others.[7]
-
Troubleshooting:
-
Analyze Metabolites: Perform metabolomic analysis of the culture supernatant to identify key metabolic products.
-
Paired Co-culture Experiments: Conduct experiments with pairs of key species to understand their direct interactions in the presence of the test formulation.
-
-
-
Possible Cause 2: Host-Microbe Interactions (in vivo). The formulation may alter the skin's physical or chemical properties (e.g., pH, hydration), which in turn influences the microbial composition.
-
Troubleshooting:
-
Measure Skin Parameters: Concurrently measure skin physiological parameters such as pH, transepidermal water loss (TEWL), and sebum levels.
-
Correlate Data: Analyze the correlation between changes in skin parameters and shifts in the microbiome.
-
-
Problem 3: Difficulty in interpreting metabolomics data.
-
Possible Cause 1: High Background from Formulation. The formulation itself may contain a complex mixture of organic molecules that interfere with the detection of microbial metabolites.
-
Troubleshooting:
-
Analyze Formulation Blank: Run a metabolomics analysis on the formulation alone to identify its chemical fingerprint.
-
Data Subtraction: Use bioinformatics tools to subtract the formulation's chemical profile from the experimental samples.
-
-
-
Possible Cause 2: Complex Metabolic Interactions. The observed changes in metabolites may be the result of a cascade of interactions between the formulation, different microbial species, and potentially host cells.
-
Troubleshooting:
-
Pathway Analysis: Utilize metabolic pathway analysis software to identify significantly altered pathways.
-
Isotope Labeling: Employ stable isotope-labeled this compound to trace its metabolic fate within the microbial community.
-
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the skin microbiome.
Protocol 1: In Vitro Single Species Growth Curve Analysis
Objective: To determine the effect of this compound and its hydrolysis products on the growth of individual skin commensals.
Materials:
-
Bacterial strains (S. epidermidis, C. acnes)
-
Appropriate growth media (e.g., Tryptic Soy Broth for S. epidermidis, Reinforced Clostridial Medium for C. acnes)
-
This compound, palmitic acid, 2-ethylhexanol
-
96-well microplates
-
Microplate reader
Methodology:
-
Prepare stock solutions of test compounds. Palmitic acid may require solubilization in a suitable solvent like ethanol at a concentration that does not inhibit bacterial growth.
-
In a 96-well plate, prepare serial dilutions of each test compound in the appropriate growth medium. Include a vehicle control (medium with solvent, if used) and a no-treatment control.
-
Inoculate each well with a standardized bacterial suspension to a final optical density at 600 nm (OD600) of 0.05.
-
Incubate the plate under appropriate conditions (37°C, aerobic for S. epidermidis; 37°C, anaerobic for C. acnes).
-
Measure the OD600 at regular intervals (e.g., every hour for 24-48 hours) using a microplate reader.
-
Plot the OD600 values against time to generate growth curves.
Protocol 2: 16S rRNA Gene Sequencing for Microbiome Composition Analysis
Objective: To analyze the changes in the composition of a mixed microbial community (in vitro model or in vivo samples) following exposure to a formulation containing this compound.
Materials:
-
In vitro skin microbiome model or skin swab samples from human subjects.
-
DNA extraction kit suitable for mixed microbial communities.
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V1-V3 or V4).
-
PCR reagents.
-
Next-generation sequencing platform.
Methodology:
-
Sample Collection: Collect samples from the in vitro model or from the skin surface using sterile swabs.
-
DNA Extraction: Extract total genomic DNA from the samples using a validated kit.
-
PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using universal primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and sequence them on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Trim and filter the raw sequencing reads.
-
OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac) metrics.
-
Differential Abundance Analysis: Identify taxa that are significantly different in abundance between treatment and control groups.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Objective: To identify and quantify changes in the metabolic profile of a microbial community in response to this compound.
Materials:
-
Supernatants from in vitro cultures or skin surface samples.
-
Extraction solvents (e.g., methanol, chloroform).
-
Derivatization reagents (e.g., MSTFA).
-
GC-MS instrument.
Methodology:
-
Metabolite Extraction: Extract metabolites from the samples using a suitable solvent system.
-
Derivatization: Chemically modify the metabolites to increase their volatility for GC analysis.
-
GC-MS Analysis: Separate and detect the derivatized metabolites using a GC-MS system.
-
Data Processing:
-
Peak Detection and Alignment: Identify and align chromatographic peaks across all samples.
-
Metabolite Identification: Identify metabolites by comparing their mass spectra to a reference library (e.g., NIST, Golm Metabolome Database).
-
Statistical Analysis: Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between groups.
-
Pathway Analysis: Use pathway analysis tools to understand the biological implications of the observed metabolic changes.
-
Section 4: Visualizations
Diagram 1: Experimental Workflow for Assessing Formulation Impact
Caption: A flowchart illustrating the parallel in vitro and in vivo experimental designs for comprehensive analysis.
Diagram 2: Hypothetical Signaling Pathway Modulation by this compound Hydrolysis Products
Caption: A diagram showing the potential interference of this compound hydrolysis products with bacterial quorum sensing pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm activities of fatty acids including myristoleic acid against Cutibacterium acnes via reduced cell hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathogenic Mechanisms and Host Interactions in Staphylococcus epidermidis Device-Related Infection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Staphylococcus epidermidis agr Quorum-Sensing System: Signal Identification, Cross Talk, and Importance in Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus epidermidis agr Quorum-Sensing System: Signal Identification, Cross Talk, and Importance in Colonization [agris.fao.org]
- 7. Staphylococcus epidermidis and its dual lifestyle in skin health and infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Topical Formulations Containing Ethylhexyl Palmitate
Welcome to the Technical Support Center for formulators working with ethylhexyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the experimental phase of product development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed in topical formulations containing this compound?
A1: Formulations containing this compound, a widely used emollient, can be susceptible to several stability issues, primarily related to the physical and chemical integrity of the emulsion. The most common problems include:
-
Phase Separation: This is the most frequent issue, where the oil and water phases of a cream or lotion separate over time. This can manifest as creaming (the rising of the dispersed phase), coalescence (the merging of droplets), or breaking (complete separation of the phases).
-
Changes in Viscosity: A significant decrease or increase in viscosity can indicate instability. A drop in viscosity may suggest a weakening of the emulsion structure, while an increase could be due to changes in the internal phase or the polymeric network.
-
Oxidation: Although this compound is a saturated ester and relatively stable against oxidation, other unsaturated ingredients in the formulation can oxidize. This can lead to changes in color, odor, and the potential formation of irritants. The presence of peroxides is an indicator of oxidation.
-
Crystallization: While less common for this compound itself, other lipid components in the formulation can crystallize, leading to a grainy texture and affecting the formulation's homogeneity and feel.
-
pH Shift: A change in the pH of the formulation over time can indicate chemical reactions occurring within the product, potentially affecting the efficacy of active ingredients and the stability of the emulsion system.
Q2: What is the required Hydrophile-Lipophile Balance (HLB) for emulsifying this compound?
A2: The required HLB for this compound is approximately 8 . To create a stable oil-in-water (O/W) emulsion, a blend of emulsifiers with a combined HLB value around 8 should be used. It is often beneficial to use a combination of a low-HLB and a high-HLB emulsifier to achieve a more stable and robust emulsion.
Q3: Are there any known incompatibilities with this compound?
A3: this compound is generally a very stable and compatible ingredient under normal conditions. However, it can be incompatible with strong oxidizing agents. Care should be taken when formulating with highly reactive ingredients. It is always recommended to conduct compatibility studies with all formulation components.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound, although it is relatively stable, are hydrolysis and oxidation.
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into palmitic acid and 2-ethylhexyl alcohol. This reaction is typically slow but can be accelerated by extreme pH conditions (either highly acidic or alkaline) and elevated temperatures.
-
Oxidation: While this compound itself is a saturated ester and not prone to autoxidation, it can be affected by the oxidation of other ingredients in the formulation. The presence of unsaturated oils, fragrances, or botanical extracts can lead to the formation of free radicals, which could potentially interact with the ester. The primary indicator of oxidation in the oil phase is an increase in the peroxide value.
Troubleshooting Guides
Issue 1: Phase Separation in an this compound Emulsion
Question: My cream/lotion containing this compound is showing signs of phase separation (creaming or oil droplets on the surface). What are the likely causes and how can I fix it?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase separation.
Issue 2: Changes in Viscosity During Storage
Question: The viscosity of my this compound formulation has significantly decreased over time. What could be the cause and how can I improve its viscosity stability?
Logical Relationship Diagram:
Caption: Factors contributing to viscosity decrease.
Quantitative Data Summary
The following tables provide a summary of typical parameters for assessing the stability of topical formulations containing this compound. The data presented are illustrative and may vary depending on the specific formulation.
Table 1: Physical Stability Parameters for an O/W Cream with 10% this compound
| Parameter | Initial (Day 0) | 1 Month (40°C) | 3 Months (40°C) |
| Appearance | White, homogenous cream | No change | Slight creaming |
| pH | 6.5 | 6.3 | 6.1 |
| Viscosity (cps) | 25,000 | 22,500 | 18,000 |
| Droplet Size (µm) | 2-5 | 3-7 | 5-10 |
Table 2: Chemical Stability Parameters for an O/W Cream with 10% this compound
| Parameter | Initial (Day 0) | 1 Month (40°C) | 3 Months (40°C) |
| Peroxide Value (meq/kg) | < 1.0 | 2.5 | 5.8 |
| Palmitic Acid (%) * | < 0.01 | 0.05 | 0.12 |
*As an indicator of hydrolysis.
Experimental Protocols
Protocol 1: Accelerated Stability Testing - Physical Assessment
Objective: To evaluate the physical stability of a topical formulation containing this compound under accelerated temperature conditions.
Methodology:
-
Sample Preparation: Prepare a sufficient quantity of the final formulation and package it in the intended commercial packaging. Also, keep some samples in inert glass containers as a control.
-
Storage Conditions: Place the samples in stability chambers at controlled temperatures and humidity. Common conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (for real-time comparison)
-
5°C ± 3°C (refrigerated conditions)
-
Freeze-thaw cycling (e.g., -10°C for 24 hours followed by 25°C for 24 hours, for 3-5 cycles).[1]
-
-
Time Points: Evaluate the samples at predetermined intervals, such as 0, 1, 2, and 3 months for accelerated studies.
-
Physical Evaluation: At each time point, assess the following parameters:
-
Appearance: Color, odor, and general aspect.
-
Phase Separation: Visually inspect for any signs of creaming, coalescence, or breaking.
-
pH: Measure the pH of the formulation using a calibrated pH meter.
-
Viscosity: Measure the viscosity using a viscometer with an appropriate spindle and speed.
-
Microscopic Examination: Observe a small sample under a microscope to assess droplet size and distribution.
-
Centrifugation: Centrifuge a sample (e.g., at 3000 rpm for 30 minutes) to accelerate any potential phase separation.[2]
-
Experimental Workflow Diagram:
Caption: Workflow for physical stability testing.
Protocol 2: Determination of Peroxide Value (PV)
Objective: To quantify the level of primary oxidation products (peroxides and hydroperoxides) in the oil phase of a topical formulation containing this compound.
Methodology (Iodometric Titration):
-
Sample Preparation: Accurately weigh approximately 5 g of the formulation into a 250-mL glass-stoppered conical flask.
-
Dissolution: Add 30 mL of a solvent mixture (e.g., 3:2 glacial acetic acid:chloroform or a greener alternative like isopropanol) and swirl to dissolve the sample.[3][4]
-
Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide solution. Stopper the flask and shake for exactly one minute.[3]
-
Water Addition: Add 30 mL of deionized water.
-
Titration: Titrate the liberated iodine with a standardized 0.01 M sodium thiosulfate solution with constant and vigorous shaking. The endpoint is reached when the yellow iodine color almost disappears.
-
Indicator: Add 0.5 mL of a starch indicator solution. The solution will turn blue.[3]
-
Final Titration: Continue the titration until the blue color just disappears.
-
Blank Determination: Perform a blank titration using the same procedure but without the sample.
-
Calculation: Calculate the peroxide value (in meq/kg) using the following formula: PV = ( (S - B) * N * 1000 ) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Ethylhexyl Palmitate Quantification
For researchers, scientists, and drug development professionals requiring accurate quantification of ethylhexyl palmitate, a common emollient in cosmetic and pharmaceutical formulations, various analytical methods are available.[1][2] This guide provides a comparative overview of two prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The selection of an appropriate method depends on factors such as sample matrix, required sensitivity, and available instrumentation.
Methodology Comparison
Both HPLC-UV and GC-FID are powerful techniques for the quantitative analysis of organic compounds like this compound.[3] HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase, while GC separates volatile compounds in the gas phase.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on polarity and interaction with stationary and mobile phases. | Separation based on volatility and interaction with a stationary phase. |
| Sample Volatility | Not required. | Sample must be volatile or derivatized to become volatile. |
| Derivatization | Generally not required. | Often required for non-volatile analytes to convert them into volatile derivatives.[4] |
| Detection | UV absorbance of the analyte. | Ionization of the analyte in a flame. |
| Sensitivity | Moderate to high. | High. |
| Typical Analytes | Non-volatile, polar to moderately polar compounds. | Volatile and semi-volatile compounds. |
Performance Data
The following table summarizes typical performance characteristics for the validation of analytical methods, drawn from studies on similar compounds. These values can serve as a benchmark for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.99 | > 0.99[4] |
| Limit of Detection (LOD) | Typically in the low mg/L to µg/L range.[5] | Typically in the µg/mL range.[4] |
| Limit of Quantification (LOQ) | Typically in the low mg/L to µg/L range.[5] | Typically in the µg/mL range.[4] |
| Accuracy (Recovery %) | 98-102% | 95-105% |
| Precision (RSD %) | < 2% | < 5% |
Experimental Protocols
Detailed below are generalized experimental protocols for the quantification of this compound using HPLC-UV and GC-FID. These should be optimized and validated for specific sample matrices.
HPLC-UV Method
This method is suitable for determining this compound in liquid and semi-solid formulations.
1. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile.[3]
-
Use an ultrasonic bath to ensure complete dissolution.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 225 nm.[5]
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a relevant concentration range.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound.
-
Precision: Analyze replicate preparations of a homogenous sample on the same day (intra-day precision) and on different days (inter-day precision).
GC-FID Method
This method is well-suited for the analysis of this compound in complex matrices where higher sensitivity is required.
1. Sample Preparation & Derivatization:
-
Extract this compound from the sample using a suitable solvent like hexane.
-
For matrices containing non-volatile interfering substances, a derivatization step to form a more volatile ester (e.g., fatty acid methyl ester - FAME) may be necessary.[4][7]
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.32 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[8]
-
Injector Temperature: 240 °C.[8]
-
Detector Temperature: 260 °C.[8]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), then ramp to a higher temperature (e.g., 280°C) to ensure separation from other components.[8]
-
Injection Mode: Split injection (e.g., split ratio of 20:1).[8]
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision) are assessed similarly to the HPLC-UV method, using appropriate standard solutions and sample preparations for GC analysis.
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and the logical relationship between different validation parameters.
Caption: Workflow for analytical method validation.
Caption: Relationship between validation parameters.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
A Comparative Analysis of the Occlusive Properties of Ethylhexyl Palmitate and Petrolatum
For Immediate Release
In the landscape of dermatological and cosmetic formulations, the selection of occlusive agents is paramount for maintaining and restoring the skin's barrier function. This guide provides a detailed comparative study of two commonly utilized ingredients: ethylhexyl palmitate and petrolatum. While both serve to enhance skin hydration, their mechanisms and occlusive efficacy differ significantly. This analysis, tailored for researchers, scientists, and drug development professionals, is supported by established experimental data and proposes a standardized protocol for direct comparative assessment.
Executive Summary
Petrolatum unequivocally stands as the benchmark for occlusive agents, forming a highly effective physical barrier that dramatically reduces transepidermal water loss (TEWL). In contrast, this compound is categorized as a non-occlusive emollient, prized for its aesthetic qualities, such as a silky, non-greasy skin feel, rather than its barrier-forming capabilities. While it contributes to skin softness and smoothness by filling the spaces between corneocytes, its ability to prevent water loss is minimal compared to petrolatum.[1][2] The following sections provide a detailed examination of their properties, supporting data, and a proposed experimental design for a direct, quantitative comparison.
Data Presentation: Occlusive Properties
| Feature | Petrolatum | This compound |
| Ingredient Type | Occlusive, Emollient | Emollient |
| Primary Function | Skin protectant, Occlusive agent | Emollient, Texture enhancer, Solvent |
| Mechanism of Action | Forms a hydrophobic film on the skin surface, significantly impeding transepidermal water loss (TEWL).[3][4] | Fills gaps between corneocytes to smooth and soften the skin; considered non-occlusive.[1] |
| TEWL Reduction | High (can reduce TEWL by 50-99%).[3][5] | Low to negligible (no quantitative data available, but classified as non-occlusive).[1][2][6] |
| Skin Feel | Greasy, heavy.[7] | Silky, smooth, non-greasy, "dry-slip" feel.[1] |
| Common Use Level | 30-100% for skin protection claims.[8] | 2-50%.[1] |
Experimental Protocols
To generate direct comparative data, the following in-vivo experimental protocol for measuring the occlusive properties of this compound and petrolatum is proposed.
Objective
To quantify and compare the effect of this compound and petrolatum on transepidermal water loss (TEWL) over a specified time period.
Materials and Equipment
-
Test Subjects: A panel of healthy adult volunteers (n≥20) with no known skin conditions on the test sites (e.g., volar forearms).
-
Test Substances:
-
Petrolatum (100%)
-
This compound (100%)
-
Untreated control site
-
-
Instrumentation: A closed-chamber TEWL measurement device (e.g., Tewameter® TM Hex or equivalent).
-
Environmental Control: A climate-controlled room with stable temperature (20-22°C) and relative humidity (40-60%).[9]
-
Application materials: Syringes or other precision application tools to ensure accurate dosing.
Methodology
-
Acclimatization: Subjects will acclimate in the climate-controlled room for a minimum of 30 minutes prior to any measurements.[10]
-
Site Demarcation: On the volar forearm of each subject, three test sites of 2 cm x 2 cm will be marked. One site will be for petrolatum, one for this compound, and one will serve as the untreated control.
-
Baseline TEWL Measurement: Baseline TEWL readings will be taken from each of the three sites before the application of any test substance.
-
Product Application: A standardized amount (e.g., 2 mg/cm²) of petrolatum and this compound will be applied evenly to their respective test sites. The control site will remain untreated.[10]
-
Post-Application TEWL Measurements: TEWL measurements will be taken from all three sites at predetermined time intervals, for instance, at 1, 2, 4, and 6 hours post-application.
-
Data Analysis: The percentage reduction in TEWL for each test substance at each time point will be calculated relative to the baseline and the untreated control site. Statistical analysis (e.g., ANOVA) will be performed to determine the significance of the differences between the two substances and the control.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of occlusive and non-occlusive emollients and the proposed experimental workflow.
Caption: Comparative mechanism of action.
Caption: Proposed in-vivo experimental workflow.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Moisturizer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. medium.com [medium.com]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
In vivo comparison of the skin hydration effects of ethylhexyl palmitate and mineral oil
In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients is critical to the efficacy and sensory profile of topical products. This guide provides a detailed comparison of two commonly utilized ingredients, ethylhexyl palmitate and mineral oil, focusing on their in vivo effects on skin hydration. While both serve to moisturize the skin, their mechanisms, physicochemical properties, and sensory characteristics differ. This comparison is based on available data and established experimental protocols for dermatological testing.
Physicochemical and Performance Characteristics
| Property | This compound | Mineral Oil (Cosmetic Grade) |
| Chemical Type | Fatty Acid Ester | Mixture of Alkanes and Cycloalkanes |
| Primary Function | Emollient, Solvent, Fragrance Fixative | Occlusive Agent |
| Mechanism of Hydration | Softens and smooths the skin by filling the spaces between corneocytes; forms a thin, non-greasy film that reduces moisture loss.[2][3] | Forms an occlusive barrier on the skin's surface, significantly reducing transepidermal water loss (TEWL).[1][4] |
| Texture & Sensory Profile | Lightweight, non-greasy, silky feel.[2][5] | Can range from light to heavy depending on viscosity; may be perceived as greasy or heavy at high concentrations.[1] |
| Effect on TEWL | Expected to reduce TEWL.[1] | Proven to significantly reduce TEWL.[4][6] |
| Skin Barrier Support | Supports the skin barrier and provides a moisturized appearance.[5] | Improves skin barrier function through its occlusive properties.[7][8] |
| Common Uses | Moisturizers, makeup, sunscreens, hair care products.[3][9] | Moisturizers, especially for very dry skin; ointments; baby oil.[1][4] |
Experimental Protocols for In Vivo Evaluation
To quantitatively assess and compare the skin hydration effects of this compound and mineral oil, standardized in vivo clinical trials are necessary. The following protocols for measuring skin hydration and transepidermal water loss (TEWL) are widely accepted in dermatological research.
Measurement of Skin Hydration (Corneometry)
Objective: To measure the hydration level of the stratum corneum after the application of a test substance.
Methodology:
-
Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited. Inclusion and exclusion criteria are established to ensure a homogenous study group.
-
Test Area Demarcation: Specific areas on the volar forearm of each subject are marked for the application of each test material (this compound and mineral oil) and a control (untreated) area.
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature and humidity for a specified period before measurements are taken.
-
Baseline Measurement: Baseline skin hydration is measured in each test area using a Corneometer® (e.g., CM 825, Courage + Khazaka, Germany). The probe measures the skin's capacitance, which correlates with its water content.
-
Product Application: A standardized amount of this compound and mineral oil (e.g., 2 mg/cm²) is applied to the respective test areas.
-
Post-Application Measurements: Skin hydration measurements are repeated at predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each test area at each time point. Statistical analysis is performed to determine the significance of the differences between the effects of this compound, mineral oil, and the control.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin, which is an indicator of the skin barrier's integrity.
Methodology:
-
Subject Selection and Test Area Demarcation: Similar to the corneometry protocol.
-
Acclimatization: Subjects are acclimatized to a controlled environment.
-
Baseline Measurement: Baseline TEWL is measured from each test site using a Tewameter® (e.g., TM 300, Courage + Khazaka, Germany). The probe has an open chamber that measures the water vapor gradient above the skin.[1]
-
Product Application: A standardized amount of each test material is applied to the designated areas.
-
Post-Application Measurements: TEWL measurements are taken at specified time points after application.
-
Data Analysis: The reduction in TEWL from baseline is calculated for each test substance. A lower TEWL value indicates a more effective occlusive barrier. Statistical comparisons are made between the two substances and the control.
Conclusion
Both this compound and cosmetic-grade mineral oil are effective ingredients for enhancing skin hydration, albeit through slightly different primary mechanisms. Mineral oil is a powerful occlusive agent, making it highly effective at preventing water loss and is particularly suitable for very dry skin conditions.[1] this compound, a fatty acid ester, functions as an emollient that also forms a semi-occlusive film to improve skin hydration.[1] A key differentiator is its lighter, non-greasy sensory profile, which is often preferred in formulations where aesthetics and user experience are paramount.[1][2]
The choice between this compound and mineral oil will depend on the specific goals of the formulation, including the target skin type, the desired level of occlusion, and the preferred sensory characteristics of the final product. For definitive quantitative comparison, a head-to-head in vivo study following the protocols outlined above would be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 3. specialchem.com [specialchem.com]
- 4. A review on the extensive skin benefits of mineral oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vgsarax.ca [vgsarax.ca]
- 6. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 7. researchgate.net [researchgate.net]
- 8. ajpp.in [ajpp.in]
- 9. This compound - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
A Comparative Guide to the Cross-Validation of Ethylhexyl Palmitate as an Analytical Standard
In the realms of pharmaceutical sciences, cosmetic development, and quality control, the precision and accuracy of analytical methods are paramount. The choice of an appropriate analytical standard is a critical determinant of data reliability. This guide provides a comprehensive cross-validation of ethylhexyl palmitate as an analytical standard, comparing its performance with other commonly used alternatives in chromatographic analysis. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
This compound, an ester of 2-ethylhexanol and palmitic acid, is widely used in cosmetics as an emollient and texture enhancer. Its role as an analytical standard is crucial for the quantification of fatty acid esters and other related compounds in various matrices. This guide will delve into its performance characteristics when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two of the most prevalent techniques in analytical chemistry.
Comparative Analysis of Analytical Standards
The selection of an analytical standard is contingent on several factors, including its purity, stability, and similarity to the analyte of interest, as well as its performance within a specific analytical method. This section compares this compound with other common fatty acid ester standards: Methyl Stearate and Isopropyl Myristate. While direct head-to-head cross-validation studies are limited, a comparative assessment can be made based on typical performance data from method validation studies.
Quantitative Performance Data Summary
The following tables summarize the key performance parameters for the analysis of this compound and its alternatives using GC-MS and HPLC. The data presented is a synthesis of typical values reported in analytical method validation studies for fatty acid esters.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | This compound | Methyl Stearate | Isopropyl Myristate |
| Purity | >98.0% (NMR)[1] | ≥99.0% (GC)[2] | Not less than 90.0% C17H34O2[3] |
| Linearity (r²) | 0.9886 (for Ethyl Palmitate)[4] | >0.99[5] | >0.99 (Typical for FAMEs)[6] |
| Limit of Detection (LOD) | 0.8 to 7.5 ng/g (for various FAEEs)[7] | < 0.4 µg/g (for derivatized fatty acids)[8] | 5-8 mg/L (for FFA butyl esters)[9] |
| Limit of Quantification (LOQ) | 5 to 25 ng/g (for various FAEEs)[7] | < 0.5 µg/g (for derivatized fatty acids)[10] | 15-20 mg/L (for FFA butyl esters)[9] |
| Precision (%RSD) | 3.5 to 9.7% (for various FAEEs)[7] | <10%[11] | 0.9-5.6% (Intra-day for FFA butyl esters)[9] |
| Accuracy (Recovery %) | 89.1 to 109% (for various FAEEs)[7] | 85-115%[11] | 1.6-5.4% Relative Error (for FFA butyl esters)[9] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | This compound | Methyl Stearate | Isopropyl Myristate |
| Linearity (r²) | >0.999 (for DEHP, a similar ester)[12] | >0.99[6] | >0.99 (Typical for esters)[13] |
| Limit of Detection (LOD) | Not explicitly found | Not explicitly found | Not explicitly found |
| Limit of Quantification (LOQ) | 0.81 µg/mL (for DEHP)[12] | Not explicitly found | Not explicitly found |
| Precision (%RSD) | <5.00%[12] | <3%[6] | <2.98%[13] |
| Accuracy (Recovery %) | >95% (for DEHP)[12] | Not explicitly found | 101.40%[13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of fatty acid esters using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol is based on established methods for the analysis of fatty acid ethyl esters (FAEEs).
1. Sample Preparation:
-
Extraction: For solid or semi-solid matrices (e.g., cosmetic creams), perform a solvent extraction using a non-polar solvent like hexane or a mixture of chloroform and methanol.
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a deuterated analog or an odd-chain fatty acid ester) to the sample extract to correct for variability in sample preparation and instrument response.[14]
-
Derivatization (if necessary): For the analysis of free fatty acids, derivatization to their corresponding esters (e.g., methyl or ethyl esters) is often required to increase volatility.[9] this compound, being an ester, can typically be analyzed directly.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: An Agilent 5975C MS detector or equivalent.
-
Column: A non-polar capillary column such as a DB-1 or DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Quantification:
-
Create a calibration curve by injecting standard solutions of this compound at various concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve, using the internal standard for normalization.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
This protocol is adapted from methods for the analysis of similar non-polar esters in cosmetic formulations.
1. Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable organic solvent such as a mixture of methanol and chloroform.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A Waters Alliance HPLC system or equivalent, equipped with a pump, autosampler, and a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of methanol and water, or acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
UV Detector: Set at a wavelength appropriate for the analyte if it possesses a chromophore (e.g., 205 nm for esters).[6]
-
ELSD: Suitable for non-chromophoric compounds like this compound. Typical settings include a nebulizer temperature of 40°C and an evaporator temperature of 60°C.
-
3. Quantification:
-
Construct a calibration curve by injecting standard solutions of this compound.
-
Determine the concentration of this compound in the sample based on its peak area relative to the calibration curve.
Visualizing Analytical Workflows and Relationships
Diagrams can effectively illustrate complex processes and logical connections. The following visualizations, created using the DOT language, depict the experimental workflows and the decision-making process for selecting an analytical standard.
Caption: Workflow for the quantitative analysis of this compound using GC-MS.
Caption: Workflow for the quantitative analysis of this compound using HPLC.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Methyl stearate analytical standard 112-61-8 [sigmaaldrich.com]
- 3. Isopropyl Myristate [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. esslab.com [esslab.com]
- 6. scielo.br [scielo.br]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Novel Free Fatty Acid Butyl Ester Gas Chromatography Method for the Determination of Free Fatty Acids in Dairy Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 14. scilit.com [scilit.com]
Comparative Cytotoxicity of Ethylhexyl Palmitate and Other Fatty Acid Esters: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the cytotoxicity of ethylhexyl palmitate and other commonly used fatty acid esters in the cosmetic and pharmaceutical industries. While direct comparative quantitative cytotoxicity data for this compound against other esters remains limited in publicly available literature, this document outlines the established methodologies for assessing cellular toxicity and presents related data to inform researchers, scientists, and drug development professionals.
Overview of Fatty Acid Ester Cytotoxicity
Fatty acid esters are widely used as emollients, texture enhancers, and solvents in topical formulations. Their safety profile is a critical aspect of product development. Generally, esters like this compound, isopropyl myristate, and cetyl palmitate are considered to have low toxicity and are safe for cosmetic use. However, their potential to cause mild skin irritation has been noted, particularly at high concentrations.
Table 1: Summary of Qualitative Cytotoxicity and Irritation Data for Common Fatty Acid Esters
| Fatty Acid Ester | Summary of Findings | Citations |
| This compound | Considered safe for use in cosmetics. Not found to be a significant irritant or sensitizer in most studies, though mild irritation was observed in one study with products containing 40-50%. | [1] |
| Isopropyl Myristate | Generally regarded as safe. Some studies indicate a potential for mild skin irritation. | |
| Cetyl Palmitate | Considered safe for cosmetic use. Moisturizers with 2.5%-2.7% were minimally irritating and showed no signs of sensitization or phototoxicity. | [1] |
Influence of Molecular Structure on Cytotoxicity: A Case Study
The molecular structure of fatty acid derivatives, such as the length of the fatty acid chain, can influence their cytotoxic potential. A study on acylglutamate surfactants demonstrated that an increase in the fatty acid chain length correlates with increased cytotoxicity in human keratinocyte (HaCaT) cells. This suggests that similar structure-activity relationships may exist for other fatty acid esters.
Table 2: Comparative Cytotoxicity of Acylglutamate Surfactants on HaCaT Cells
| Surfactant | Predominant Fatty Acid Chain Length | IC50 (µg/mL) without UVB | IC50 (µg/mL) with UVB |
| Sodium Cocoyl Glutamate (CS 11) | C12 (57.8%) | 210.4 ± 11.3 | 185.7 ± 9.8 |
| Sodium Lauroyl Glutamate (LS 11) | C12 (97.3%) | 195.2 ± 10.1 | 168.4 ± 8.5 |
| Sodium Myristoyl Glutamate (MS 11) | C14 (97.8%) | 158.6 ± 7.9 | 135.2 ± 6.7 |
Data extracted from a study on acylglutamate surfactants, demonstrating the effect of fatty acid chain length on cytotoxicity. A lower IC50 value indicates higher cytotoxicity.[2]
Experimental Protocols for Cytotoxicity Assessment
To quantitatively assess and compare the cytotoxicity of this compound and other fatty acid esters, standardized in vitro assays are employed. The following are detailed protocols for three commonly used methods: MTT, Neutral Red Uptake, and LDH Release assays. These assays are typically performed on relevant skin cell lines such as human keratinocytes (e.g., HaCaT) or dermal fibroblasts (e.g., HDFa).[3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells (e.g., HaCaT) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[3]
-
Test Substance Exposure: Prepare serial dilutions of the fatty acid esters in an appropriate solvent and add to the wells. Include solvent controls and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value, the concentration of the test substance that reduces cell viability by 50%.
Caption: Workflow of the MTT cytotoxicity assay.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5] Damage to the cell membrane or lysosomes reduces the amount of dye that can be retained.[5]
Protocol:
-
Cell Seeding and Exposure: Follow the same initial steps as the MTT assay for cell seeding and exposure to the test substances.
-
Dye Incubation: After the exposure period, wash the cells and incubate them with a medium containing neutral red for approximately 2-3 hours.[4]
-
Dye Extraction: Wash the cells to remove any unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.[5]
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage of neutral red uptake compared to the control cells and determine the IC50 value.
Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cell death.
Protocol:
-
Cell Seeding and Exposure: Plate cells and expose them to the fatty acid esters as described in the previous protocols. It is crucial to include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous release control (untreated cells).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
Enzymatic Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes) to allow the LDH-catalyzed reaction to proceed.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the spontaneous and maximum release controls.
Caption: Workflow of the LDH Release cytotoxicity assay.
Conclusion
While existing data suggests that this compound and other fatty acid esters are generally safe for topical applications, rigorous comparative cytotoxicity studies are beneficial for formulation development and risk assessment. The experimental protocols detailed in this guide provide a framework for conducting such comparisons. The case study on acylglutamate surfactants highlights the potential influence of molecular characteristics, like fatty acid chain length, on cytotoxicity, a factor that should be considered in the evaluation of fatty acid esters. Further research providing direct comparative data would be invaluable to the scientific community.
References
Ethylhexyl Palmitate: A Performance Evaluation Against Silicones in Research Applications
For researchers, scientists, and drug development professionals, the selection of excipients is a critical factor in formulation success. This guide provides a comprehensive comparison of ethylhexyl palmitate and silicones, two commonly used emollients, with a focus on their performance as texturizing agents and sensory modifiers. The following sections present a review of their properties, supporting experimental data from published research, and detailed methodologies for key evaluative experiments.
Comparative Performance Overview
This compound, an ester of palmitic acid and 2-ethylhexyl alcohol, is frequently positioned as a viable alternative to silicones such as dimethicone and cyclomethicone.[1] It is recognized for imparting a "dry-slip" or "silky" feel to formulations, similar to the sensory experience provided by many silicones.[1][2] Silicones, which are polymers with a silicon-oxygen backbone, are well-established for their excellent spreading capabilities and the characteristic smooth, velvety feel they impart to topical products.[3][4]
The following tables summarize the key performance characteristics of this compound and common silicones based on available data and product literature.
Table 1: Sensory Profile Comparison
| Sensory Attribute | This compound | Silicones (Dimethicone, Cyclomethicone) |
| Initial Feel | Silky, smooth, non-greasy[1][2] | Velvety, smooth, powdery[3] |
| Spreadability | Good to excellent[1][6] | Excellent, fast-spreading[7] |
| After-feel | Soft, conditioned | Non-tacky, elegant[3] |
| Perceived Greasiness | Low | Very low[3][5] |
| Shine/Gloss | Moderate | Can be formulated for low to high shine |
Table 2: Physical and Functional Properties
| Property | This compound | Silicones (Dimethicone, Cyclomethicone) |
| Chemical Class | Ester | Polydimethylsiloxane |
| Primary Function | Emollient, Solvent, Pigment Wetter[2] | Emollient, Film-former, Anti-foaming agent[3] |
| Occlusivity | Non-occlusive | Non-occlusive[3][5] |
| Compatibility | Good with a wide range of cosmetic ingredients | Excellent with a wide range of cosmetic ingredients |
| Biodegradability | Readily biodegradable | Some silicones have persistence concerns |
Experimental Protocols
To quantitatively evaluate the performance of this compound and silicones, a variety of instrumental and sensory analysis techniques can be employed. The following are detailed methodologies for key experiments.
Spreadability Assessment
The spreadability of a topical formulation is a critical parameter influencing its application and sensory perception. One common instrumental method involves the use of a texture analyzer.
-
Objective: To quantify and compare the spreadability of formulations containing this compound versus those with silicones.
-
Apparatus: Texture Analyzer equipped with a spreadability rig (male and female cones).
-
Methodology:
-
The sample is placed into the female cone, ensuring a level surface.
-
The male cone is brought down to a specified distance above the sample.
-
The test is initiated, and the male cone penetrates the sample at a constant speed to a defined depth.
-
The force required to spread the sample is measured as a function of distance.
-
Key parameters calculated include the work of shear, firmness (peak force), and ease of spreading (area under the curve). A lower peak force and a smaller area under the curve indicate better spreadability.
-
An alternative method for assessing spreadability involves measuring the diameter of the sample on a substrate over time.
-
Objective: To determine the spreading characteristics of an emollient on a standardized surface.
-
Apparatus: Glass plates, millimeter graph paper, micropipette.
-
Methodology:
-
A defined volume of the test substance is applied to the center of a glass plate placed over graph paper.
-
The diameter of the spread is measured at specified time intervals (e.g., 1 minute, 10 minutes).
-
The spreading area is calculated from the diameter. A larger spreading area over time indicates greater spreadability.
-
Texture Profile Analysis (TPA)
Instrumental texture analysis provides objective, quantitative data on the mechanical properties of a formulation, which correlate with sensory perception.
-
Objective: To characterize and compare the textural properties of formulations.
-
Apparatus: Texture Analyzer with a cylindrical probe.
-
Methodology:
-
The sample is placed in a container, and the surface is leveled.
-
The probe performs two consecutive compressions into the sample to a specified depth, with a defined waiting period between compressions.
-
A force-time or force-distance curve is generated.
-
From this curve, several textural parameters can be derived, including:
-
Hardness/Firmness: The peak force during the first compression.
-
Adhesiveness: The work required to pull the probe away from the sample after the first compression.
-
Cohesiveness: The ratio of the positive force area of the second compression to that of the first compression.
-
Consistency: The total positive area under the curve for the first compression.
-
-
Sensory Panel Evaluation
A trained sensory panel is essential for evaluating the nuanced sensory characteristics of a formulation.
-
Objective: To obtain quantitative descriptive analysis of the sensory properties of formulations.
-
Panelists: A panel of trained assessors (typically 10-15 individuals).
-
Methodology:
-
Standardized amounts of each test formulation are provided to the panelists.
-
Panelists are instructed to apply the product to a designated area of the skin (e.g., the forearm).
-
They then rate the intensity of various sensory attributes on a labeled magnitude scale (e.g., a 10-cm line scale anchored from "low" to "high").
-
Key attributes for comparison include:
-
During Application: Ease of spreading, slip.
-
Immediately After Application: Stickiness, gloss.
-
After 5 Minutes: Oiliness, residue, velvety/silky feel, moisturization perception.
-
-
The data from all panelists is collected and statistically analyzed to determine significant differences between formulations.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Spreadability Assessment using a Texture Analyzer.
Caption: Workflow for Sensory Panel Evaluation of Topical Formulations.
Conclusion
This compound presents itself as a compelling alternative to silicones, offering a desirable sensory profile characterized by a silky, non-greasy feel and good spreadability. While it may not replicate the exact velvety feel of some silicones, it provides a favorable aesthetic for a wide range of cosmetic and pharmaceutical formulations. The choice between this compound and a silicone will ultimately depend on the specific formulation goals, desired sensory cues, and any "free-from" claims (e.g., "silicone-free"). For definitive performance evaluation, it is recommended that researchers conduct side-by-side studies using the experimental protocols outlined in this guide to generate quantitative data specific to their formulations.
References
- 1. An investigation into the use of thermorheology and texture analysis in the evaluation of W/O creams stabilized with a silicone emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Texture analysis of cosmetic/pharmaceutical raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. stablemicrosystems.com [stablemicrosystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Biodegradability of Ethylhexyl Palmitate: A Comparative Analysis Against Other Common Esters
For researchers, scientists, and drug development professionals, an excipient's environmental fate is a critical consideration in formulation development. This guide provides a comparative benchmark of the biodegradability of ethylhexyl palmitate against other widely used esters, supported by available experimental data and detailed methodologies.
This analysis focuses on "ready biodegradability" as defined by the Organization for Economic Co-operation and Development (OECD) 301 guidelines. A substance is generally considered readily biodegradable if it achieves a certain percentage of degradation (typically ≥60% for respirometric methods) within a 28-day period, often including a "10-day window" criterion.[1][2]
Quantitative Biodegradability Data
| Ester Name | Test Method | Biodegradation (%) | Test Duration (Days) | Result |
| This compound | OECD 301F (Read-across) | Readily Biodegradable | 28 | Readily Biodegradable |
| Isopropyl Palmitate | ThOD | 75 | Not Specified | Readily Biodegradable[3] |
| Isobutyl Palmitate | OECD 301F | 80 | 28 | Readily Biodegradable[3] |
| Fatty acids, C16-18 and C18-unsatd. esters | OECD 301F | 86 | 28 | Readily Biodegradable[4] |
| Fatty acids, C6-18 esters | OECD 301B | 62.9 | 28 | Readily Biodegradable[4] |
Note: Data for this compound is based on a "read-across" approach from structurally similar substances as per its ECHA registration, which concludes it is readily biodegradable. ThOD refers to the Theoretical Oxygen Demand, a parameter used in several OECD 301 test methods.
Experimental Protocols for Biodegradability Testing
The OECD 301 guidelines encompass several methods for assessing the ready biodegradability of chemicals.[5][6] The most relevant for poorly soluble esters like this compound are the Manometric Respirometry Test (OECD 301F), the CO2 Evolution Test (OECD 301B), and the Closed Bottle Test (OECD 301D).
OECD 301F: Manometric Respirometry Test
This method determines the rate of biodegradation by measuring the consumption of oxygen by microorganisms in a closed respirometer.[7]
-
Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically activated sludge). The oxygen consumed by the microorganisms during the degradation of the test substance is measured over 28 days.
-
Apparatus: Closed respirometer flasks, magnetic stirrers, and a temperature-controlled environment.
-
Procedure:
-
A solution or suspension of the test substance in a mineral medium is prepared.
-
The solution is inoculated with activated sludge.
-
The flasks are sealed in the respirometer and incubated at a constant temperature (typically 20-25°C) with continuous stirring.
-
Oxygen consumption is measured by the pressure change within the sealed flasks.
-
The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).[8]
-
OECD 301B: CO2 Evolution Test
This test quantifies the amount of carbon dioxide produced during the biodegradation of a substance.[9]
-
Principle: The test substance is exposed to an inoculum of microorganisms in a mineral medium. As the substance biodegrades, the evolved carbon dioxide is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.
-
Apparatus: Incubation bottles, aeration system with CO2-free air, and a CO2 trapping system.
-
Procedure:
-
The test substance is added to the mineral medium and inoculated.
-
The system is aerated with CO2-free air.
-
The evolved CO2 is passed through the trapping solution.
-
The amount of trapped CO2 is measured at regular intervals over 28 days.
-
The percentage of biodegradation is calculated as the percentage of the theoretical CO2 production (ThCO2).[9]
-
OECD 301D: Closed Bottle Test
This method is a relatively simple screening test that measures the depletion of dissolved oxygen in a sealed bottle.[10]
-
Principle: A dilute solution of the test substance in a mineral medium is inoculated and incubated in a completely filled, sealed bottle in the dark. The depletion of dissolved oxygen is measured over a 28-day period.
-
Apparatus: BOD (Biochemical Oxygen Demand) bottles, dissolved oxygen meter.
-
Procedure:
-
A solution of the test substance is prepared in the mineral medium.
-
The solution is inoculated and dispensed into BOD bottles, ensuring no headspace remains.
-
The bottles are sealed and incubated in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured at the beginning and end of the 28-day period.
-
The percentage of biodegradation is calculated based on the oxygen consumed relative to the ThOD.[10]
-
Mechanism of Ester Biodegradation
The primary pathway for the biodegradation of esters involves enzymatic hydrolysis, followed by the subsequent degradation of the resulting alcohol and carboxylic acid.
Caption: General pathway for the aerobic biodegradation of an ester.
Conclusion
For formulators, this suggests that this compound is a suitable excipient from an environmental perspective, with a low potential for persistence in aquatic and terrestrial environments. When specific quantitative data is paramount for regulatory submissions, conducting a dedicated OECD 301 study on the final formulation is recommended.
References
- 1. blog.covalo.com [blog.covalo.com]
- 2. concawe.eu [concawe.eu]
- 3. benchchem.com [benchchem.com]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ecetoc.org [ecetoc.org]
- 8. petroleumhpv.org [petroleumhpv.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Comparative Analysis of Ethylhexyl Palmitate and Chemical Permeation Enhancers in Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical sciences. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most drug molecules. To overcome this, chemical permeation enhancers are widely incorporated into topical and transdermal formulations. This guide provides a comparative overview of ethylhexyl palmitate and other common chemical enhancers, supported by available experimental data and detailed methodologies.
Introduction to Chemical Permeation Enhancers
Chemical permeation enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, thereby facilitating the penetration of active pharmaceutical ingredients (APIs) into the deeper skin layers and systemic circulation. These enhancers can be broadly classified into several categories, including fatty acids, fatty acid esters, alcohols, glycols, surfactants, and terpenes. Their primary mechanisms of action involve disrupting the highly organized lipid structure of the stratum corneum, increasing its fluidity, and improving the partitioning of the drug into the skin.
This compound, an ester of 2-ethylhexyl alcohol and palmitic acid, is a commonly used emollient and solvent in cosmetic and pharmaceutical formulations. While it is recognized for its ability to improve the sensory feel of topical products and aid in the solubilization and dispersion of active ingredients, its direct quantitative comparison as a permeation enhancer against other well-established chemical enhancers is not extensively documented in publicly available literature.
Comparative Permeation Data
A comprehensive search of scientific literature did not yield direct comparative studies of this compound against other chemical enhancers with quantitative data such as enhancement ratios (ER), flux (Jss), or permeability coefficients (Kp) for the same API under identical experimental conditions.
However, numerous studies have evaluated the permeation-enhancing effects of various chemical enhancers, particularly fatty acids and their esters. The following table summarizes representative data for commonly studied enhancers with different APIs to provide a contextual understanding of their efficacy. It is crucial to note that a direct comparison between these values is not feasible due to variations in the experimental setup, including the model drug, vehicle, concentration of the enhancer, and the type of skin membrane used.
| Penetration Enhancer | Active Pharmaceutical Ingredient (API) | Vehicle | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (No Enhancer) | Diclofenac Diethylamine | - | Bacterial Cellulose Membrane | 0.76 ± 0.04 | 1.00 |
| Isopropyl Myristate (IPM) | Diclofenac Diethylamine | - | Bacterial Cellulose Membrane | 1.42 ± 0.05 | 1.87 |
| Control (No Enhancer) | Ketoprofen | - | Excised Hairless Rat Skin | - | 1.00 |
| Isopropyl Myristate (IPM) | Ketoprofen | - | Excised Hairless Rat Skin | 25.1 | - |
| Oleic Acid | Ketoprofen | - | Excised Hairless Rat Skin | - | - |
| Control (No Enhancer) | Ibuprofen | Acrylic PSA | Pig Skin | 68.386 | 1.00 |
| Oleic Acid (5%) | Ibuprofen | Acrylic PSA | Pig Skin | 163.306 ± 24.418 | ~2.39 |
Data presented is a compilation from various sources and should not be directly compared due to differing experimental conditions.
Experimental Protocols
The in vitro skin permeation study is a crucial method for evaluating the efficacy of chemical enhancers. The Franz diffusion cell assay is the most commonly used apparatus for this purpose.
Typical In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat, pig) or human cadaver skin is used.
-
The subcutaneous fat and extraneous tissues are carefully removed.
-
The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
2. Franz Diffusion Cell Setup:
-
The receptor compartment is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions. The medium is continuously stirred with a magnetic stirrer and maintained at 32 ± 1°C to mimic physiological skin temperature.
-
The prepared skin membrane is placed between the donor and receptor compartments.
-
A known quantity of the test formulation (containing the API and the permeation enhancer) is applied to the surface of the skin in the donor compartment.
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume.
-
The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative amount versus time curve.
-
The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.
-
The Enhancement Ratio (ER) is calculated by dividing the steady-state flux of the drug from a formulation containing an enhancer by the flux from a control formulation without the enhancer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for chemical permeation enhancers and a typical experimental workflow for an in vitro permeation study.
Caption: General mechanism of chemical permeation enhancers.
Caption: Workflow for an in vitro permeation study.
Conclusion
While this compound is a valuable excipient in topical and transdermal formulations due to its emollient and solvent properties, there is a lack of direct comparative studies with quantitative data to definitively rank its permeation-enhancing efficacy against other well-established chemical enhancers like oleic acid or isopropyl myristate. The selection of an appropriate enhancer is a complex decision that depends on the physicochemical properties of the drug, the desired formulation characteristics, and the target therapeutic outcome. Therefore, for novel drug development, it is imperative to conduct specific in vitro permeation studies to empirically determine the most effective permeation enhancer for a given API and formulation. Researchers are encouraged to consider a range of enhancers from different chemical classes in their screening studies to optimize transdermal drug delivery.
Ethylhexyl Palmitate and Skin Barrier Function: A Comparative Analysis Using Transepidermal Water Loss
For Immediate Release
This guide provides a comprehensive comparison of ethylhexyl palmitate's effect on skin barrier function, benchmarked against other common emollients. The analysis is supported by experimental data measuring Transepidermal Water Loss (TEWL), a key indicator of skin barrier integrity. This document is intended for researchers, scientists, and drug development professionals.
This compound, an ester of 2-ethylhexyl alcohol and palmitic acid, is a widely used emollient in cosmetic and dermatological formulations. Its primary function is to soften and smooth the skin by forming a lipid barrier that reduces water evaporation from the stratum corneum. A well-functioning skin barrier is crucial for preventing excessive water loss and protecting the body from external aggressors.
Comparative Analysis of Emollient Performance
The efficacy of an emollient in reinforcing the skin barrier can be quantified by measuring its impact on Transepidermal Water Loss (TEWL). A lower TEWL value indicates a more effective barrier function. The following table summarizes quantitative data from various studies on the effect of different emollients on TEWL.
Note: The data presented below is compiled from multiple sources and may not be directly comparable due to variations in study design, subject populations, and measurement protocols.
| Emollient | Baseline TEWL (g/m²/h) | Post-treatment TEWL (g/m²/h) | % Reduction in TEWL | Study Reference |
| Untreated Control | 10.2 ± 3.4 | 9.1 ± 2.3 | ~10.8% | [1] |
| Petrolatum | 10.95 ± 2.10 | 5.08 ± 1.78 | ~53.6% | [2] |
| Lanolin | Not Specified | Not Specified | 20-30% | [3] |
| Shea Butter | 8.2 | 5.1 | 37.8% | |
| Mineral Oil | 11.95 ± 1.54 | 10.70 ± 1.78 | ~10.5% | [2] |
| Cream with Octyl Palmitate | Not Specified | Showed protective behavior with minimal water loss | Not Specified | [4] |
Experimental Protocols
A standardized protocol for measuring TEWL is crucial for obtaining reliable and comparable data. The following methodology is a generalized representation based on established guidelines.
In Vivo Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function after the application of a test product.
Instrumentation: A Tewameter® (or equivalent open-chamber evaporimeter) is used to measure the water vapor gradient above the skin surface.
Procedure:
-
Subject Acclimatization: Subjects are required to acclimatize in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%) for a minimum of 30 minutes prior to measurement.
-
Test Site Demarcation: Standardized test areas (e.g., 2x2 cm) are marked on the volar forearm of the subjects.
-
Baseline Measurement: Baseline TEWL readings are taken from each test site before the application of any product.
-
Product Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied evenly to the designated test area. One area is left untreated to serve as a control.
-
Post-Application Measurements: TEWL measurements are repeated on all test sites at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in TEWL from baseline is calculated for each test site and compared between the treated and untreated areas. Statistical analysis is performed to determine the significance of the results.
Mandatory Visualizations
Experimental Workflow for TEWL Measurement
Caption: Workflow for in vivo TEWL measurement.
Signaling Pathways in Skin Barrier Function
Emollients can indirectly influence signaling pathways that regulate keratinocyte differentiation and lipid synthesis, which are essential for maintaining a healthy skin barrier. Ceramides, key components of the stratum corneum lipids, are known to act as signaling molecules. The MAPK and NF-κB pathways are critical in regulating the expression of proteins involved in skin barrier integrity.
Caption: Emollient influence on skin barrier signaling.
References
Safety Operating Guide
Proper Disposal of Ethylhexyl Palmitate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed procedures for the proper disposal of Ethylhexyl Palmitate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and chemical-resistant gloves.[1] Handle this compound in a well-ventilated area.[1] In case of a spill, prevent the substance from entering drains or watercourses.[2][3][4] Absorb spills with an inert material such as sand or diatomite, collect the material into a suitable, labeled container, and arrange for disposal.[2][4][5]
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound involve professional waste management services. Under no circumstances should this chemical be discharged into the sewer system or the environment.[1][3]
For Unused or Waste this compound:
-
Containment: Ensure the waste this compound is stored in a clearly labeled, sealed, and appropriate container to prevent leaks or spills.
-
Engage a Licensed Waste Disposal Company: The material should be disposed of through a licensed chemical destruction facility.[1] Methods such as controlled incineration with flue gas scrubbing are recommended to prevent environmental contamination.[1]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with applicable federal, state, and local regulations.[4][6]
For Empty Containers:
-
Decontamination: Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Disposal Options:
-
Recycling or Reconditioning: Once thoroughly cleaned, containers can be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration.[1]
-
Summary of Key Data
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key characteristics of this compound relevant to its handling and disposal.
| Property | Data | Citation |
| Biodegradation | Readily biodegradable. | [7] |
| Toxicity | Low oral toxicity; not classified as hazardous to the aquatic environment. | [2][7] |
| Transport Regulations | Not regulated as a dangerous good for transport. | [3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Ethylhexyl Palmitate
For researchers, scientists, and drug development professionals, maintaining a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Ethylhexyl Palmitate, a common emollient, solvent, and fragrance fixative in cosmetic and pharmaceutical formulations. By adhering to these procedural steps, you can ensure the safe handling and disposal of this chemical, reinforcing a culture of safety and operational excellence within your laboratory.
This compound, also known as octyl palmitate, is an ester of 2-ethylhexanol and palmitic acid.[1][2] It is a clear, colorless, and practically odorless liquid at room temperature.[1][2][3] While not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), proper handling and disposal are crucial to prevent potential irritation and environmental contamination.[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. While the substance is not considered highly hazardous, these precautions are in line with good laboratory practices.
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To prevent accidental splashes that may cause mild, reversible eye irritation.[4][5] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | Recommended for prolonged or repeated skin contact to prevent potential skin irritation.[4] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from potential splashes. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | In situations with poor ventilation or the potential for aerosol generation, a suitable respirator may be necessary.[4][6] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan minimizes risks and ensures the integrity of your research.
Step 1: Preparation and Engineering Controls
-
Ensure the work area is well-ventilated.[7] A local exhaust ventilation system is recommended if there is a possibility of generating mists or aerosols.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.[6]
Step-2: Handling
-
Avoid direct contact with eyes and prolonged or repeated contact with skin.[8]
-
Use appropriate, clean, and dry utensils and containers to dispense the substance.
-
Keep containers tightly closed when not in use to prevent contamination.[7]
Step-3: Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7]
-
Keep containers tightly sealed.[7]
-
Store away from strong oxidizing agents, as they are incompatible.[7]
Step-4: First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] If irritation persists, seek medical attention.[4]
-
Skin Contact: Wash the affected area with soap and water.[4][7] If skin irritation occurs, seek medical advice.[9]
-
Inhalation: Move the person to fresh air. If irritation or discomfort persists, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek medical attention if a large amount is swallowed or if symptoms occur.[7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Step 1: Waste Characterization
-
While not typically classified as hazardous waste, consult local, state, and federal regulations to confirm.
Step-2: Chemical Waste Disposal
-
For spills, absorb the liquid with an inert material such as sand, earth, or a universal binder.[7]
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.[10]
-
Dispose of the chemical waste through a licensed waste disposal company.[9] Do not allow the product to enter drains or waterways.[7]
Step-3: Container Disposal
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[10]
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, in accordance with local regulations.[10]
Visualizing Safe Handling and Disposal
To further clarify the procedural flow of handling and disposing of this compound, the following diagrams illustrate the key steps and decision points.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ethylhexyl_palmitate [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. shayandcompany.com [shayandcompany.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemistryconnection.com [chemistryconnection.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
